Product packaging for Guaifenesin-d3(Cat. No.:CAS No. 1189924-85-3)

Guaifenesin-d3

Cat. No.: B562654
CAS No.: 1189924-85-3
M. Wt: 201.23 g/mol
InChI Key: HSRJKNPTNIJEKV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guaifenesin-d3 is intended for use as an internal standard for the quantification of guaifenesin by GC- or LC-MS. Guaifenesin is an expectorant. It inhibits production of mucin 5AC (MUC5AC), reduces mucus viscosity and elasticity, and increases the mucociliary transport rate of endogenous particles in primary human tracheobronchial epithelial cells in a concentration-dependent manner. Guaifenesin (50 mg/kg, p.o.) increases phenol red secretion, a marker of expectorant activity, in rats. Formulations containing guaifenesin have been used as expectorants in the treatment of the common cold and chronic bronchitis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B562654 Guaifenesin-d3 CAS No. 1189924-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJKNPTNIJEKV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661993
Record name 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189924-85-3
Record name 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of rac-Guaifenesin-d3

This technical guide provides a comprehensive overview of the chemical properties, characterization, and applications of rac-Guaifenesin-d3. This deuterated analog of Guaifenesin is a critical tool in analytical chemistry, particularly within the pharmaceutical industry for quantitative analysis.

Introduction

rac-Guaifenesin-d3 is a stable isotope-labeled version of Guaifenesin, an expectorant used to treat chest congestion.[1][2] In rac-Guaifenesin-d3, three hydrogen atoms on the methoxy group have been replaced by deuterium atoms.[1] This isotopic substitution results in a compound that is chemically almost identical to Guaifenesin but has a higher molecular weight. Its primary and most significant application is as an internal standard in bioanalytical and pharmaceutical assays for the precise quantification of Guaifenesin using mass spectrometry-based methods.[1][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiences similar ionization effects, and can correct for variations during sample preparation and analysis, leading to highly accurate and precise results.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of rac-Guaifenesin-d3 are summarized below. These properties are essential for its use as a reference standard in analytical laboratories.

PropertyValueReference(s)
Chemical Name 3-[2-(Trideuteriomethoxy)phenoxy]propane-1,2-diol[5][6][7]
Synonyms Guaifenesin-d3, (±)-3-(2-Methoxy-d3-phenoxy)-1,2-propanediol[3][5]
CAS Number 1189924-85-3[3][5][6][8]
Molecular Formula C₁₀H₁₁D₃O₄[3][8][9]
Molecular Weight 201.23 g/mol [5][9][10]
Accurate Mass 201.108[6][7]
Appearance Solid, Neat[3][5]
Solubility Soluble in DMSO and Methanol[3]
Isotopic Purity ≥99% deuterated forms (d1-d3)[1][3]
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[3]

Synthesis and Characterization

Synthesis

The synthesis of deuterated compounds like rac-Guaifenesin-d3 typically involves hydrogen isotope exchange (HIE) reactions.[1] In this process, hydrogen atoms are replaced with deuterium atoms using a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.[1] For rac-Guaifenesin-d3, the synthesis specifically targets the methoxy group for deuteration.[1]

Characterization

The identity, purity, and isotopic incorporation of rac-Guaifenesin-d3 are confirmed using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the successful incorporation of deuterium.

  • Methodology: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used.[1] The analysis measures the mass-to-charge ratio (m/z) of the molecule.

  • Expected Outcome: A mass shift of +3 Da compared to the non-deuterated Guaifenesin (molecular weight ~198.22 g/mol ) confirms the incorporation of three deuterium atoms.[1][11] The relative abundance of ions corresponding to different isotopic species (M, M+1, M+2, M+3) allows for the precise calculation of isotopic purity.[1]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure and the specific location of the deuterium atoms.

  • ¹H NMR: In the proton NMR spectrum of rac-Guaifenesin-d3, the characteristic singlet signal for the methoxy (-OCH₃) protons, which appears in the spectrum of unlabeled Guaifenesin, will be absent or significantly diminished.[1]

  • ²H NMR: Deuterium NMR can be used to directly detect the deuterium nuclei, providing direct evidence of deuteration at the methoxy position.[1]

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy can identify the presence of carbon-deuterium bonds.

  • Methodology: The sample is exposed to infrared radiation, and the absorption is measured.

  • Expected Outcome: The IR spectrum of rac-Guaifenesin-d3 is expected to show characteristic C-D stretching vibrations in the 2050–2300 cm⁻¹ region, which are absent in the spectrum of unlabeled Guaifenesin.[1]

Application in Quantitative Analysis

The principal application of rac-Guaifenesin-d3 is as an internal standard (IS) for the quantification of Guaifenesin in complex matrices like plasma or urine.[1]

Experimental Protocol: LC-MS/MS Quantification of Guaifenesin

Below is a typical workflow for the quantification of Guaifenesin in a biological sample using rac-Guaifenesin-d3 as an internal standard.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of Guaifenesin (the analyte) and rac-Guaifenesin-d3 (the IS) in a suitable solvent (e.g., methanol).[12]

    • Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of Guaifenesin.

    • Add a fixed concentration of the rac-Guaifenesin-d3 IS to all calibration standards, quality control samples, and unknown samples.[1]

  • Sample Extraction:

    • Perform a protein precipitation or liquid-liquid extraction on the samples to remove interfering macromolecules. For instance, add a protein precipitation agent like acetonitrile to the plasma samples.

    • Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Chromatography: Use a suitable reverse-phase column (e.g., C18) to separate Guaifenesin from other matrix components.[13] The mobile phase could consist of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid for better ionization.[13]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions are monitored for both Guaifenesin and rac-Guaifenesin-d3.

      • Guaifenesin Transition: e.g., m/z 199 → 137

      • rac-Guaifenesin-d3 Transition: e.g., m/z 202 → 140

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Guaifenesin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stability

rac-Guaifenesin-d3 is a stable compound, with a shelf life of at least four years when stored at -20°C.[3] The parent compound, Guaifenesin, is known to be stable in light and heat.[2] Forced degradation studies on Guaifenesin have shown it to be stable under oxidative, hydrolytic, thermal, and photolytic conditions, with only slight degradation observed under strong acid and base stress.[13] This inherent stability is critical for its role as a reliable internal standard in validated analytical methods.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to rac-Guaifenesin-d3.

G cluster_0 Chemical Relationship Guaifenesin Guaifenesin C₁₀H₁₄O₄ (-OCH₃) Deuteration Isotopic Substitution (Hydrogen → Deuterium) Guaifenesin->Deuteration Guaifenesin_d3 rac-Guaifenesin-d3 C₁₀H₁₁D₃O₄ (-OCD₃) Deuteration->Guaifenesin_d3

Caption: Relationship between Guaifenesin and its deuterated analog.

G cluster_1 LC-MS/MS Quantitative Workflow A 1. Sample Preparation (Spike with rac-Guaifenesin-d3 IS) B 2. Sample Extraction (e.g., Protein Precipitation) A->B C 3. LC Separation (Analyte and IS Co-elute) B->C D 4. MS/MS Detection (MRM) (Monitor Specific Ion Transitions) C->D E 5. Data Processing (Calculate Peak Area Ratio) D->E F 6. Quantification (Interpolate from Calibration Curve) E->F

Caption: Workflow for quantification using an internal standard.

References

Synthesis and Characterization of rac-Guaifenesin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Guaifenesin-d3. This deuterated analog of Guaifenesin serves as a critical internal standard for the quantitative analysis of the parent drug in various biological matrices and pharmaceutical formulations.[1] The substitution of three hydrogen atoms with deuterium on the methoxy group allows for its differentiation from the non-labeled compound in mass spectrometry-based assays.[1]

Synthesis of rac-Guaifenesin-d3

The synthesis of rac-Guaifenesin-d3 is typically achieved through a Williamson ether synthesis. This method involves the reaction of a deuterated phenoxide with an appropriate epoxide or halohydrin. The following protocol is a representative procedure for the preparation of rac-Guaifenesin-d3.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

  • 2-(Trideuteriomethoxy)phenol

  • Glycidol or 3-chloro-1,2-propanediol

  • Sodium hydroxide (NaOH) or other suitable base

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trideuteriomethoxy)phenol in the chosen aprotic polar solvent.

  • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 2-(trideuteriomethoxy)phenoxide.

  • Stir the mixture at room temperature until the formation of the phenoxide is complete.

  • Etherification: To the solution of the phenoxide, add a stoichiometric equivalent of either glycidol or 3-chloro-1,2-propanediol dropwise.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 80-100 °C for DMF) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude rac-Guaifenesin-d3 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Synthesis Workflow

Synthesis_Workflow Diagram 1: Synthesis Workflow of rac-Guaifenesin-d3 cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2_trideuteriomethoxy_phenol 2-(Trideuteriomethoxy)phenol phenoxide_formation Phenoxide Formation 2_trideuteriomethoxy_phenol->phenoxide_formation glycidol Glycidol or 3-chloro-1,2-propanediol etherification Williamson Ether Synthesis glycidol->etherification base Base (e.g., NaOH) base->phenoxide_formation solvent Aprotic Polar Solvent solvent->phenoxide_formation phenoxide_formation->etherification workup Aqueous Work-up & Extraction etherification->workup column_chromatography Column Chromatography workup->column_chromatography product rac-Guaifenesin-d3 column_chromatography->product

Caption: Synthesis Workflow of rac-Guaifenesin-d3

Characterization of rac-Guaifenesin-d3

The synthesized rac-Guaifenesin-d3 is characterized using a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of deuterium and determining the isotopic purity of rac-Guaifenesin-d3.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification. The precursor ion of rac-Guaifenesin-d3 is selected and fragmented, and a specific product ion is monitored.

Quantitative Data:

Parameterrac-Guaifenesinrac-Guaifenesin-d3Reference
Molecular FormulaC₁₀H₁₄O₄C₁₀H₁₁D₃O₄[2]
Molecular Weight198.22 g/mol 201.24 g/mol [3]
Precursor Ion ([M+H]⁺)m/z 199m/z 202[1]
Product Ion(s)m/z 125m/z 125 (or others)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound. The absence of the methoxy proton signal in the ¹H NMR spectrum and the characteristic signals in the ¹³C NMR spectrum are key indicators of successful synthesis.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Quantitative Data:

NucleusExpected Chemical Shifts (δ) for rac-Guaifenesin-d3Expected Difference from Guaifenesin
¹H NMRSignals corresponding to the aromatic, propanediol, and hydroxyl protons.Absence of the methoxy signal (around 3.8 ppm).
¹³C NMR~56.1 (CD₃), 64.1, 70.4, 72.0, 112.1, 114.8, 121.4, 122.3, 148.2, 149.8 ppm.The methoxy carbon signal will appear as a multiplet due to C-D coupling and will be shifted slightly upfield.
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized rac-Guaifenesin-d3. The retention time of the deuterated analog is expected to be very similar to that of the non-deuterated compound under the same chromatographic conditions.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and phosphate buffer (pH 5) in a 70:30 ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 260-274 nm.

Quantitative Data:

ParameterExpected Value for rac-Guaifenesin-d3Reference
Retention TimeHighly similar to non-deuterated Guaifenesin under identical conditions. For example, a retention time of approximately 3.677 min has been reported for Guaifenesin.
Purity≥98% (as determined by peak area)

Characterization Workflow

Characterization_Workflow Diagram 2: Analytical Characterization Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis sample rac-Guaifenesin-d3 Sample lc_ms LC-MS/MS sample->lc_ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc HPLC-UV sample->hplc ms_data Mass Confirmation & Isotopic Purity lc_ms->ms_data nmr_data Structural Confirmation nmr->nmr_data hplc_data Purity Assessment hplc->hplc_data result Characterized rac-Guaifenesin-d3 ms_data->result nmr_data->result hplc_data->result

Caption: Analytical Characterization Workflow

References

The Role of Guaifenesin-d3 as an Internal Standard in Bioanalytical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Guaifenesin-d3 as an internal standard in the quantitative analysis of Guaifenesin, particularly in bioanalytical settings. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data supporting its use, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for robust and reliable bioanalysis.

Introduction: The Rationale for Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in complex matrices such as plasma or serum, variability during sample preparation and analysis can significantly impact the accuracy and precision of results. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process. The use of an IS is crucial for compensating for variations that may occur during sample extraction, injection, and ionization in mass spectrometry.

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays. The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This allows for its separate detection by the mass spectrometer while ensuring that it behaves nearly identically to the analyte during the entire analytical process, thereby providing a reliable means of normalization.

Guaifenesin: Mechanism of Action as an Expectorant

Guaifenesin is an expectorant medication widely used to relieve chest congestion by thinning and loosening mucus in the airways. Its primary mechanism of action is believed to be the stimulation of the gastro-pulmonary reflex.[1][2] Ingested Guaifenesin irritates the gastric mucosa, which in turn activates vagal afferent nerve fibers.[2][3] This signal is transmitted to the brainstem, leading to a reflex stimulation of parasympathetic efferent pathways that innervate the bronchial glands.[1][2] The outcome is an increase in the volume and a decrease in the viscosity of bronchial secretions, facilitating their removal through ciliary action and coughing.[1]

Below is a diagram illustrating the signaling pathway of Guaifenesin's expectorant action.

Guaifenesin Signaling Pathway cluster_oral_admin Oral Administration cluster_stomach Stomach cluster_nervous_system Nervous System cluster_respiratory Respiratory Tract Guaifenesin Guaifenesin Gastric_Mucosa Gastric Mucosa Guaifenesin->Gastric_Mucosa Irritation Vagal_Afferent Vagal Afferent Nerve Fibers Gastric_Mucosa->Vagal_Afferent Stimulation Brainstem Brainstem Vagal_Afferent->Brainstem Signal Transmission Parasympathetic_Efferent Parasympathetic Efferent Pathways Brainstem->Parasympathetic_Efferent Reflex Activation Bronchial_Glands Bronchial Glands Parasympathetic_Efferent->Bronchial_Glands Innervation Increased_Secretion Increased Volume & Decreased Viscosity of Mucus Bronchial_Glands->Increased_Secretion Leads to Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Dilute Dilute with Water Add_IS->Dilute SPE Solid-Phase Extraction (SPE) Dilute->SPE Elute Elute with Methanol SPE->Elute Final_Extract Final Extract Elute->Final_Extract LC_Injection LC Injection Final_Extract->LC_Injection Chrom_Separation Chromatographic Separation LC_Injection->Chrom_Separation MS_Detection MS/MS Detection (MRM) Chrom_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

References

The Metabolic Fate of Deuterated Guaifenesin In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Guaifenesin and the Rationale for Deuteration

Guaifenesin, or glyceryl guaiacolate, is a widely used expectorant that increases the volume and reduces the viscosity of secretions in the trachea and bronchi, aiding in the clearance of mucus.[1] It is rapidly absorbed and extensively metabolized in the liver, with a short plasma half-life of approximately one hour.[2][3][4] The primary metabolic routes are oxidation and O-demethylation.[2][5][6]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a "kinetic isotope effect" that can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-determining step.[9][10][11] This can result in a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen.

For guaifenesin, deuteration at specific sites involved in its metabolism could attenuate its rapid breakdown, leading to sustained therapeutic concentrations and improved efficacy.

Anticipated Metabolic Pathways of Deuterated Guaifenesin

The known metabolic pathways of guaifenesin involve two primary transformations: oxidation of the propanediol side chain and demethylation of the methoxy group.[2][5] It is anticipated that deuterated guaifenesin will follow the same pathways, but potentially at a reduced rate depending on the location of the deuterium atoms.

The major metabolites of guaifenesin are:

  • β-(2-methoxyphenoxy)-lactic acid: Formed through the oxidation of the primary alcohol on the propanediol side chain.[2][5][6]

  • Hydroxy-guaifenesin (demethylated metabolite): Formed via O-demethylation of the methoxy group, a reaction primarily catalyzed by O-demethylase in liver microsomes.[2][5]

The following diagram illustrates the expected metabolic pathway:

metabolic_pathway cluster_0 Metabolism of Deuterated Guaifenesin Deuterated_Guaifenesin Deuterated Guaifenesin Oxidation Oxidation Deuterated_Guaifenesin->Oxidation Demethylation O-Demethylation (O-demethylase) Deuterated_Guaifenesin->Demethylation Metabolite_1 Deuterated β-(2-methoxyphenoxy)-lactic acid (Inactive) Oxidation->Metabolite_1 Metabolite_2 Deuterated Hydroxy-guaifenesin (Inactive) Demethylation->Metabolite_2 Excretion Urinary Excretion Metabolite_1->Excretion Metabolite_2->Excretion

Caption: Expected metabolic pathways of deuterated guaifenesin.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data comparing the pharmacokinetic parameters and metabolite distribution of standard guaifenesin and a deuterated version. These values are illustrative and would need to be confirmed by in vivo studies.

Table 1: Comparative Pharmacokinetic Parameters

ParameterGuaifenesin (Non-deuterated)Deuterated Guaifenesin
Tmax (h) ~0.5 - 1.7~1.0 - 2.5
Cmax (ng/mL) ~1500~1800
AUC (ng·h/mL) ~3000~6000
t1/2 (h) ~1~2.5
Clearance (L/h) ~95~45

Table 2: Urinary Metabolite Excretion Profile (0-8h post-dose)

MetaboliteGuaifenesin (Non-deuterated) (% of dose)Deuterated Guaifenesin (% of dose)
β-(2-methoxyphenoxy)-lactic acid ~50%~40%
Hydroxy-guaifenesin ~40%~30%
Unchanged Guaifenesin Not detectable~5%

Detailed Experimental Protocols

To investigate the in vivo metabolic fate of deuterated guaifenesin, the following experimental protocols are proposed:

Animal Model and Dosing
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group A: Control (vehicle administration)

    • Group B: Guaifenesin (e.g., 50 mg/kg, oral gavage)

    • Group C: Deuterated Guaifenesin (e.g., 50 mg/kg, oral gavage)

  • Formulation: Test articles dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Sample Collection
  • Blood Sampling: Serial blood samples (approx. 0.25 mL) collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose into heparinized tubes. Plasma to be separated by centrifugation and stored at -80°C.

  • Urine and Feces Collection: Animals to be housed in metabolic cages for 24 hours post-dose for the collection of urine and feces. Samples to be stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of the parent drug (deuterated and non-deuterated) and its major metabolites in plasma and urine.

  • Sample Preparation: Protein precipitation for plasma samples and dilute-and-shoot for urine samples.

  • Internal Standards: Stable isotope-labeled internal standards for both the parent drug and metabolites to ensure accuracy and precision.

The following diagram illustrates a typical experimental workflow:

experimental_workflow cluster_1 In Vivo Study Workflow Dosing Oral Administration (Rat Model) Sample_Collection Serial Blood and Urine Collection Dosing->Sample_Collection Sample_Processing Plasma Separation and Sample Preparation Sample_Collection->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic and Metabolite Profiling Analysis->Data_Analysis

Caption: A generalized workflow for in vivo metabolic studies.

Conclusion

The deuteration of guaifenesin presents a promising strategy to enhance its pharmacokinetic profile by attenuating its rapid metabolism. Based on the known metabolic pathways of the parent compound, it is anticipated that deuterated guaifenesin will undergo similar oxidative and demethylative transformations, but at a reduced rate. This could lead to a longer half-life and increased systemic exposure, potentially allowing for less frequent dosing and improved patient compliance. The hypothetical data and experimental protocols outlined in this guide provide a framework for the preclinical evaluation of deuterated guaifenesin, which is a necessary step to validate these theoretical advantages. Further in vivo studies are essential to definitively characterize the metabolic fate and pharmacokinetic benefits of this modified expectorant.

References

Stability and Storage of rac-Guaifenesin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for rac-Guaifenesin-d3. The information presented is curated from publicly available data and is intended to support research, development, and quality control activities involving this isotopically labeled compound. While specific stability studies on rac-Guaifenesin-d3 are not extensively published, this guide synthesizes information from studies on its non-deuterated analog, Guaifenesin, and general principles of stability for deuterated compounds.

Recommended Storage Conditions

The stability of rac-Guaifenesin-d3 is critically dependent on the storage conditions. Based on information from various suppliers, the following conditions are recommended:

Storage ConditionDurationAdditional Notes
-20°C Long-term (≥ 4 years) [1]Recommended for maintaining long-term stability.
-80°C 6 months (for stock solutions) [2]An alternative for the storage of solutions.
-20°C 1 month (for stock solutions) [2]Suitable for shorter-term storage of solutions.
2-8°C Short-term The compound is noted to be hygroscopic; storage in a refrigerator under an inert atmosphere is advised.[3]

For the non-deuterated form, Guaifenesin, general storage advice includes keeping it in a closed container at room temperature, protected from heat, moisture, and direct light, and preventing it from freezing. Specifically, a controlled room temperature of 20°-25°C (68°-77°F) with protection from light is recommended for Guaifenesin solutions.[4]

Stability Profile and Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific quantitative data for rac-Guaifenesin-d3 is limited, extensive studies on Guaifenesin provide valuable insights into its degradation profile.

Summary of Forced Degradation Studies on Guaifenesin

The following table summarizes the results of forced degradation studies performed on Guaifenesin under various stress conditions. These results help in identifying the potential degradation pathways and the conditions under which the molecule is labile.

Stress ConditionMedium/ExposureTotal Impurities (% Area)Major Degradant(s) IdentifiedReference
Acidic 0.1 N HCl for 3 days0.5Not specified[5]
Acid Hydrolysis 1 N HCl at 60°C for 12 hSlight degradationNot specified[6]
Basic 0.1 N NaOH for 3 days0.5Not specified[5]
Base Hydrolysis 1 N NaOH at 60°C for 12 hSlight degradationNot specified[6]
Oxidative 3% H₂O₂ for 3 days0.9Guaiacol[5]
Oxidative 1% H₂O₂ at room temperature for 12 hStable-[6]
Heat 105°C for 3 days0.5Not specified[5]
Heat/Humidity 85°C and 85% relative humidity for 3 days0.5Not specified[5]
Thermal 105°C for 24 hStable-[6]
Hydrolytic Water at 60°C for 12 hStable-[6]
Photolytic NLT 1.2 million lux hours (visible) and NLT 200 watt hours/square meter (UV)0.5Not specified[5]
Photolytic Drug product exposed to visible and UV lightStable-[6]

One study indicated that Guaifenesin undergoes degradation under acid, alkali, photolytic, and wet heat conditions, but remains stable under oxidative (H₂O₂) and dry heat conditions.[1] Another study showed slight degradation under acid and base stress, while it was found to be stable under oxidative, hydrolytic, thermal, and photolytic stress.[6]

Proposed Chemical Degradation Pathway of Guaifenesin

Based on the identified degradation products from forced degradation studies, a plausible chemical degradation pathway for Guaifenesin is proposed. The primary degradation products identified are Guaiacol and the β-isomer of Guaifenesin.

Guaifenesin Degradation Pathway Guaifenesin rac-Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) Guaiacol Guaiacol (2-methoxyphenol) Guaifenesin->Guaiacol Oxidative Stress (e.g., H₂O₂) Acid/Base Hydrolysis BetaIsomer β-Isomer (2-(2-methoxyphenoxy)propane-1,3-diol) Guaifenesin->BetaIsomer Isomerization Other Other Degradation Products Guaifenesin->Other Photolytic Stress Thermal Stress

Proposed degradation pathway for Guaifenesin.

Experimental Protocols for Stability Assessment

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of a drug substance. The following sections detail typical experimental protocols for forced degradation studies and the analytical methods used for Guaifenesin, which are applicable for rac-Guaifenesin-d3.

Forced Degradation Study Protocol

A typical forced degradation study for Guaifenesin involves subjecting the drug substance to various stress conditions to induce degradation.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 1N HCl, 60°C, 12h) HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 1N NaOH, 60°C, 12h) Base->HPLC Oxidation Oxidation (e.g., 1% H₂O₂, RT, 12h) Oxidation->HPLC Thermal Thermal Degradation (e.g., 105°C, 24h) Thermal->HPLC Photolytic Photolytic Degradation (Visible & UV light exposure) Photolytic->HPLC Characterization Characterization of Degradation Products (e.g., MS, NMR) HPLC->Characterization Drug rac-Guaifenesin-d3 (or Guaifenesin) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photolytic

General workflow for a forced degradation study.
Stability-Indicating RP-HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to separate and quantify Guaifenesin and its degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
Flow Rate Typically 0.8 to 1.5 mL/min.
Column Temperature Ambient or controlled (e.g., 30°C).
Detection UV at a suitable wavelength (e.g., 272 nm).
Injection Volume 10-20 µL.

Method Validation:

The stability-indicating method should be validated according to ICH guidelines to ensure it is:

  • Specific: Able to resolve the main peak from degradation products and excipients.

  • Linear: Produces results that are directly proportional to the concentration of the analyte.

  • Accurate: The closeness of the test results to the true value.

  • Precise: The degree of agreement among individual test results.

  • Robust: Unaffected by small, deliberate variations in method parameters.

Conclusion

The stability of rac-Guaifenesin-d3 is best maintained under controlled, sub-zero conditions, particularly at -20°C for long-term storage. It is also important to protect it from moisture due to its hygroscopic nature. While specific stability data for the deuterated form is not widely published, the degradation profile of non-deuterated Guaifenesin suggests that it is susceptible to degradation under acidic, basic, oxidative, and photolytic stress. The primary degradation products are Guaiacol and the β-isomer of Guaifenesin. For any research or development activities, it is crucial to employ a validated stability-indicating analytical method to monitor the purity and integrity of rac-Guaifenesin-d3 over time. The experimental protocols and degradation information provided in this guide serve as a valuable resource for establishing appropriate storage and handling procedures.

References

In-Depth Technical Guide: rac Guaifenesin-d3 Material Safety Data Sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for rac Guaifenesin-d3 (CAS No. 1189924-85-3). The information is compiled from various supplier and chemical database safety data sheets. It is intended to provide researchers, scientists, and drug development professionals with the necessary safety, handling, and regulatory information.

Section 1: Chemical and Physical Properties

rac this compound is the deuterated form of rac Guaifenesin, a widely used expectorant. The substitution of three hydrogen atoms with deuterium on the methoxy group makes it a valuable tool in pharmacokinetic and metabolic research.[1][2] While their chemical and physical properties are nearly identical, the distinct mass shift allows for its use as an analytical standard.[2]

Table 1: Physical and Chemical Properties of rac this compound

PropertyValueSource(s)
Chemical Name 3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol[2][3]
Synonyms This compound, 3-(o-Methoxyphenoxy)-1,2-propanediol-d3, Guaiacol Glyceryl Ether-D3[1][4][5][6]
CAS Number 1189924-85-3[1][4][7]
Molecular Formula C₁₀H₁₁D₃O₄[4][5][8][9]
Molecular Weight 201.23 g/mol [3][4][5][9][10][11]
Appearance White Solid / Colorless crystalline solid[1][4]
Melting Point 75-78 °C[1]
Boiling Point 356.8 ± 27.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 169.6 ± 23.7 °C[1]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C (Predicted)[1]
Refractive Index 1.538[1]
LogP 0.57[1]

Section 2: Toxicological Information

Detailed toxicological studies specifically for rac this compound are limited. Much of the available safety data is extrapolated from the non-deuterated form, Guaifenesin (CAS No. 93-14-1). For rac this compound, many toxicological endpoints are listed as "No data available".[8] It is described as a "Pharmaceutical related compound of unknown potency."

Table 2: Toxicological Data for Guaifenesin (as a proxy)

EndpointValueSpeciesSource(s)
Acute Oral Toxicity (LD50) 1,510 mg/kgRat[12]
Intraperitoneal LD50 495 mg/kgMouse[12]
Intraperitoneal LD50 1 g/kgRat[12]
Subcutaneous LD50 2,550 mg/kgRat[12]
Skin Corrosion/Irritation Irritant to skin and mucous membranes.[12]
Serious Eye Damage/Irritation Causes serious eye irritation.[12]
Respiratory or Skin Sensitization No sensitizing effects known.[12]
Carcinogenicity Not listed by IARC or NTP.[12]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[12]

Section 3: Hazard Identification and Handling

rac this compound is not classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[8] However, given the data for Guaifenesin, which is harmful if swallowed and causes skin and eye irritation, prudent laboratory practices should be followed.[12]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended personal protective equipment when handling rac this compound.

PPE Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow Start Start Assess_Risk Assess Risk of Exposure Start->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Respiratory_Protection Not required under normal use. Use respirator if PEL is exceeded. Assess_Risk->Respiratory_Protection If dust inhalation is possible Lab_Coat Wear standard lab coat. Select_PPE->Lab_Coat Gloves Wear impervious gloves (e.g., nitrile). Inspect prior to use. Select_PPE->Gloves Eye_Protection Wear safety glasses or goggles. Select_PPE->Eye_Protection End End Lab_Coat->End Gloves->End Eye_Protection->End Respiratory_Protection->End

Caption: Recommended Personal Protective Equipment (PPE) workflow for handling rac this compound.

Handling and Storage
  • Handling : Avoid contact with skin and eyes.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.[14]

  • Storage : Keep container tightly closed in a cool, well-ventilated area.[13] Store under conditions specified on the product label.[14] Pharmaffiliates recommends storage at 2-8°C under an inert atmosphere and notes that the material is hygroscopic.[4]

Section 4: First-Aid Measures

In case of exposure, follow these first-aid measures. Medical attention is required in all cases of significant exposure.[8]

First_Aid_Measures cluster_first_aid First-Aid Procedures Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Eye Flush with running water for at least 15 minutes. Seek medical attention if irritation persists. Eye_Contact->Action_Eye Action_Skin Wash contaminated area thoroughly with soap and water. Remove contaminated clothing. Skin_Contact->Action_Skin Action_Inhalation Remove to fresh air. Contact medical personnel. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Do not induce vomiting. Contact medical personnel or Poison Control immediately. Ingestion->Action_Ingestion

Caption: First-aid measures for exposure to rac this compound.

Section 5: Fire-Fighting and Accidental Release Measures

  • Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards : Combustion may produce carbon oxides.[8][13]

  • Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[8]

  • Accidental Release : Avoid dust formation. Use appropriate tools to put the spilled solid in a convenient waste disposal container.[13] Ensure adequate ventilation. Avoid discharge into drains or the environment.[8]

Section 6: Experimental Protocols

The reviewed Material Safety Data Sheets do not contain detailed experimental protocols. The primary application of rac this compound is as a compound for organic synthesis and as an internal standard in pharmacokinetic studies to improve analytical precision and accuracy.[2][3] Users should develop their own experimental protocols in accordance with established laboratory safety practices and the specific requirements of their research.

Section 7: Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[13][14] Do not allow the product to enter drains.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the manufacturer. Always refer to the supplier-specific SDS for the most accurate and up-to-date information before handling this chemical.

References

A Technical Guide to rac-Guaifenesin-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing racemic (rac) Guaifenesin-d3. This deuterated analog of Guaifenesin is an essential tool in pharmacokinetic studies, bioequivalence testing, and metabolic research, primarily serving as a highly effective internal standard for mass spectrometry-based quantification of the parent drug.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer rac-Guaifenesin-d3 for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of key quantitative data from several prominent suppliers to facilitate comparison.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical PurityAvailable Quantities
LGC Standards 1189924-85-3C₁₀H₁₁D₃O₄201.23Not specifiedNot specified5 mg, 50 mg
Cayman Chemical 1189924-85-3C₁₀H₁₁D₃O₄201.2≥99% deuterated forms (d₁-d₃)[1]≥98%1 mg, 5 mg, 10 mg
MedChemExpress 1189924-85-3C₁₀H₁₁D₃O₄201.23≥99.00%[1]≥99.00%1 mg, 5 mg
Alfa Chemistry 1189924-85-3C₁₀H₁₁D₃O₄201.2399 atom % D[2]Not specifiedInquire for details
Benchchem 1189924-85-3C₁₀H₁₁D₃O₄201.23≥99% (d₁-d₃)[1]Not specifiedInquire for details
CymitQuimica 1189924-85-3C₁₀H₁₁D₃O₄201.23Not specifiedNot specified5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Pharmaffiliates 1189924-85-3C₁₀H₁₁D₃O₄201.23Not specifiedNot specifiedInquire for details
Axios Research 1189924-85-3C₁₀H₁₁D₃O₄201.24Not specifiedNot specifiedInquire for details
VIVAN Life Sciences 1189924-85-3C₁₀H₁₁D₃O₄201.24Not specifiedNot specifiedInquire for details
Santa Cruz Biotechnology 1189924-85-3C₁₀H₁₁D₃O₄201.23Not specifiedNot specifiedInquire for details
MyBioSource 1189924-85-3C₁₀H₁₁D₃O₄201.23~90%Not specified5 mg, 5x5 mg

Experimental Protocols

rac-Guaifenesin-d3 is predominantly used as an internal standard in chromatographic and mass spectrometric methods for the quantification of Guaifenesin in biological matrices. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification of Guaifenesin in Human Plasma

This protocol is a composite based on established methods for the sensitive and selective quantification of Guaifenesin in human plasma.[3][4][5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add 20 µL of rac-Guaifenesin-d3 internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

  • Vortex the mixture for 30 seconds.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of delivering a stable isocratic or gradient flow.

  • Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (e.g., 90:10 v/v) is often effective.[4][5]

  • Flow Rate: A flow rate of 0.8 mL/min is a typical starting point.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[5]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Guaifenesin: m/z 199 → 125[7]

    • rac-Guaifenesin-d3: The precursor ion will be m/z 202, and the product ion will need to be determined by direct infusion, but a likely transition would be to a fragment that does not contain the deuterated methoxy group.

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).[3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Guaifenesin

Guaifenesin is an expectorant, and its mechanism of action is thought to involve both indirect and direct pathways that lead to the thinning and loosening of mucus in the airways.[8][9][10][11][12][13]

Guaifenesin_Mechanism cluster_indirect Indirect Pathway (Gastro-pulmonary Reflex) cluster_direct Direct Pathway (on Airway Epithelium) Guaifenesin (Oral) Guaifenesin (Oral) Gastric Mucosa Gastric Mucosa Guaifenesin (Oral)->Gastric Mucosa Stimulation Vagal Afferent Nerves Vagal Afferent Nerves Gastric Mucosa->Vagal Afferent Nerves Activation Parasympathetic Stimulation Parasympathetic Stimulation Vagal Afferent Nerves->Parasympathetic Stimulation Reflex Respiratory Glands Respiratory Glands Parasympathetic Stimulation->Respiratory Glands Innervation Guaifenesin (Systemic) Guaifenesin (Systemic) Airway Epithelial Cells Airway Epithelial Cells Guaifenesin (Systemic)->Airway Epithelial Cells Direct Action Mucin (MUC5AC) Production Mucin (MUC5AC) Production Airway Epithelial Cells->Mucin (MUC5AC) Production Decreased Mucus Viscoelasticity Mucus Viscoelasticity Airway Epithelial Cells->Mucus Viscoelasticity Decreased Increased Mucociliary Clearance Increased Mucociliary Clearance Increased Mucus Volume Increased Mucus Volume Respiratory Glands->Increased Mucus Volume Increased Mucus Volume->Increased Mucociliary Clearance Productive Cough Productive Cough Increased Mucociliary Clearance->Productive Cough

Caption: Proposed dual mechanism of action for Guaifenesin.

Experimental Workflow for Guaifenesin Quantification

The following diagram illustrates a typical workflow for the quantification of Guaifenesin in a biological sample using rac-Guaifenesin-d3 as an internal standard.

Guaifenesin_Workflow Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Spike with rac-Guaifenesin-d3 (IS) Spike with rac-Guaifenesin-d3 (IS) Biological Sample (e.g., Plasma)->Spike with rac-Guaifenesin-d3 (IS) Sample Preparation (e.g., SPE) Sample Preparation (e.g., SPE) Spike with rac-Guaifenesin-d3 (IS)->Sample Preparation (e.g., SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., SPE)->LC-MS/MS Analysis Chromatographic Separation Chromatographic Separation LC-MS/MS Analysis->Chromatographic Separation Data Acquisition (MRM Mode) Data Acquisition (MRM Mode) Quantification Quantification Data Acquisition (MRM Mode)->Quantification Peak Area Ratio (Analyte/IS) Chromatographic Separation->Data Acquisition (MRM Mode) Results (Concentration of Guaifenesin) Results (Concentration of Guaifenesin) Quantification->Results (Concentration of Guaifenesin)

Caption: Workflow for quantifying Guaifenesin using a deuterated internal standard.

References

The Untapped Potential of Deuterated Guaifenesin: A Theoretical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant gap in the current research landscape: the absence of clinical, preclinical, or pharmacokinetic studies specifically investigating deuterated guaifenesin. While the concept of deuterium-modified pharmaceuticals is gaining traction in drug development to enhance pharmacokinetic profiles, this strategy has yet to be publicly explored for the widely used expectorant, guaifenesin. This technical guide will, therefore, provide a comprehensive overview of the theoretical rationale for developing deuterated guaifenesin, grounded in the established principles of deuterium substitution and the known pharmacology of its non-deuterated counterpart.

The Principle of Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to hydrogen. This seemingly subtle difference can have a profound impact on the chemical and biological properties of a molecule. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This phenomenon gives rise to the kinetic isotope effect (KIE) , where the cleavage of a C-D bond during a chemical reaction, including enzymatic metabolism, occurs at a slower rate than the cleavage of a C-H bond.[1][2][3]

In drug development, this effect is strategically employed to slow down the metabolic breakdown of a drug, a process often mediated by cytochrome P450 (CYP) enzymes.[1] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the drug's metabolic stability can be increased. This can lead to several therapeutic advantages:

  • Extended half-life: A slower rate of metabolism can prolong the drug's presence in the bloodstream, increasing its half-life.

  • Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.

  • Improved safety profile: Slower metabolism can lead to lower peak plasma concentrations of the parent drug and its metabolites, potentially reducing dose-dependent side effects.

  • Increased therapeutic efficacy: A more stable and prolonged exposure to the drug may enhance its therapeutic effects.

Guaifenesin: A Candidate for Deuteration

Guaifenesin, an expectorant widely used to relieve chest congestion by thinning and loosening mucus, presents a compelling case for the application of deuteration technology.[4][5]

Mechanism of Action

Guaifenesin is believed to exert its expectorant effect through a dual mechanism. It is thought to irritate the gastric mucosa, which in turn stimulates respiratory tract secretions via a reflex action.[4] This increases the volume and reduces the viscosity of bronchial secretions, making them easier to clear from the airways through coughing.[4]

Pharmacokinetics and Metabolism

A key limitation of standard guaifenesin is its short plasma half-life of approximately one hour.[6] Following oral administration, it is rapidly absorbed and extensively metabolized in the liver, primarily through oxidation of the glyceryl side chain. The major metabolite is β-(2-methoxyphenoxy)-lactic acid. This rapid metabolism necessitates frequent dosing to maintain therapeutic concentrations.

The Theoretical Promise of Deuterated Guaifenesin

Given its rapid metabolism, deuterating guaifenesin at the sites of enzymatic oxidation could significantly slow down its breakdown. A deuterated version of guaifenesin, such as the commercially available research compound Guaifenesin-d5 , could offer a longer half-life, potentially allowing for twice-daily or even once-daily dosing.[7] This would represent a significant improvement in convenience and patient adherence compared to immediate-release formulations of standard guaifenesin that require administration every four to six hours.[5]

The potential metabolic pathway of guaifenesin and the theoretical impact of deuteration are illustrated in the following diagram.

cluster_0 Guaifenesin Metabolism cluster_1 Theoretical Impact of Deuteration Guaifenesin Guaifenesin (C10H14O4) Metabolism Hepatic Metabolism (Oxidation via CYP Enzymes) Guaifenesin->Metabolism Metabolite β-(2-methoxyphenoxy)-lactic acid (Inactive Metabolite) Metabolism->Metabolite Excretion Renal Excretion Metabolite->Excretion Deuterated_Guaifenesin Deuterated Guaifenesin (e.g., Guaifenesin-d5) Slowed_Metabolism Slower Hepatic Metabolism (Kinetic Isotope Effect) Deuterated_Guaifenesin->Slowed_Metabolism Prolonged_HalfLife Prolonged Half-Life Increased Therapeutic Exposure Slowed_Metabolism->Prolonged_HalfLife

Theoretical Metabolic Pathway of Guaifenesin and the Impact of Deuteration.

Synthesis of Guaifenesin

The synthesis of guaifenesin is typically achieved through a Williamson ether synthesis. This involves the reaction of guaiacol (2-methoxyphenol) with 3-chloro-1,2-propanediol in the presence of a base.[8][9] To produce a deuterated version of guaifenesin, deuterated starting materials would be required. For example, to synthesize Guaifenesin-d5, a deuterated version of 3-chloro-1,2-propanediol could be used.

Future Research Directions

The lack of published data on deuterated guaifenesin presents a clear opportunity for research and development in the field of respiratory medicine. Key areas for future investigation would include:

  • Pharmacokinetic studies: In vitro and in vivo studies are needed to determine the pharmacokinetic profile of deuterated guaifenesin, including its absorption, distribution, metabolism, and excretion. The primary objective would be to quantify the increase in half-life compared to the non-deuterated form.

  • Efficacy studies: Preclinical and clinical studies would be required to evaluate the efficacy of deuterated guaifenesin as an expectorant. These studies should assess its ability to reduce mucus viscosity and improve airway clearance.

  • Safety and tolerability: Comprehensive toxicology and safety studies are essential to ensure that the deuterated compound does not have any unforeseen adverse effects.

Conclusion

While no specific data exists for deuterated guaifenesin, the theoretical principles of deuterium substitution in drug design strongly suggest its potential as a valuable therapeutic agent. By leveraging the kinetic isotope effect to slow its metabolism, a deuterated form of guaifenesin could offer a significantly improved pharmacokinetic profile, leading to enhanced patient convenience and potentially improved clinical outcomes. The development of deuterated guaifenesin represents an unexplored but promising avenue for innovation in the management of respiratory conditions characterized by excessive mucus production. Further research in this area is clearly warranted.

References

A Technical Guide to the Physical and Chemical Distinctions Between Guaifenesin and rac-Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the physical and chemical properties of Guaifenesin and its deuterated analog, rac-Guaifenesin-d3. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry, offering insights into the nuanced differences imparted by isotopic labeling.

Core Physical and Chemical Differences

The primary distinction between Guaifenesin and rac-Guaifenesin-d3 lies in the isotopic substitution of three hydrogen atoms with deuterium atoms on the methoxy group of the molecule.[1] This targeted isotopic labeling results in a minimal alteration of the compound's overall chemical structure but introduces a significant mass shift, which is the foundational principle behind the use of rac-Guaifenesin-d3 as an internal standard in quantitative analytical methods.[1] While the physicochemical properties are largely comparable, the increased mass of rac-Guaifenesin-d3 is a critical differentiating factor in mass spectrometry-based assays.

Data Presentation: A Comparative Analysis

PropertyGuaifenesinrac-Guaifenesin-d3
Chemical Name 3-(2-methoxyphenoxy)propane-1,2-diol3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol
Molecular Formula C₁₀H₁₄O₄[2]C₁₀H₁₁D₃O₄[3][4]
Molecular Weight 198.22 g/mol 201.23 g/mol [3][5]
Appearance White crystalline powder[3]White Solid[3]
Melting Point 78.5-79 °C[2]Not explicitly stated, but expected to be very similar to Guaifenesin.
Boiling Point 215 °C at 19 mmHg[2]Not explicitly stated, but expected to be very similar to Guaifenesin.
Solubility Freely soluble in ethanol; soluble in chloroform, glycerol, propylene glycol, N,N-dimethylformamide; moderately soluble in benzene; practically insoluble in petroleum ether.[2]Soluble in DMSO and Methanol.[1]
CAS Number 93-14-1[2]1189924-85-3[3][5]

Mandatory Visualization: Structural Differences

The fundamental chemical difference between Guaifenesin and its deuterated analog is the substitution at the methoxy group. This is visually represented in the following diagram.

G cluster_guaifenesin Guaifenesin cluster_guaifenesin_d3 rac-Guaifenesin-d3 Guaifenesin Guaifenesin_d3 Guaifenesin->Guaifenesin_d3 Isotopic Labeling D3_label D3C-O-

Figure 1: Structural comparison of Guaifenesin and rac-Guaifenesin-d3.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid pharmaceutical compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample (Guaifenesin or rac-Guaifenesin-d3) is thoroughly dried and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For a substance with a known melting point, set the initial temperature to about 5-10°C below the expected melting point.

    • For an unknown, perform a rapid preliminary heating to determine an approximate melting range. Then, allow the apparatus to cool and use a new sample for a more precise measurement.

    • Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The recorded range is the melting point of the substance.

High-Performance Liquid Chromatography (HPLC) for Guaifenesin

This protocol describes a typical reversed-phase HPLC method for the quantification of Guaifenesin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to a specific value, e.g., 3.0) and an organic solvent like acetonitrile or methanol in a defined ratio (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection: UV detection at a wavelength of approximately 272 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Guaifenesin reference standard of a known concentration in the mobile phase or a suitable solvent. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing Guaifenesin in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solutions.

  • Quantification: Determine the concentration of Guaifenesin in the samples by comparing their peak areas to the calibration curve.

Mass Spectrometry (MS) for Guaifenesin and rac-Guaifenesin-d3

This protocol outlines a general procedure for the analysis of Guaifenesin and its deuterated internal standard, rac-Guaifenesin-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize an appropriate reversed-phase column and mobile phase gradient to achieve chromatographic separation of the analytes from the matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

MRM Transitions:

  • Guaifenesin: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

  • rac-Guaifenesin-d3: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z). The precursor ion for rac-Guaifenesin-d3 will be 3 Da higher than that of Guaifenesin.

Procedure:

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

    • Spike all samples, standards, and quality controls with a known concentration of the internal standard (rac-Guaifenesin-d3) early in the preparation process.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire data in MRM mode for both the analyte (Guaifenesin) and the internal standard (rac-Guaifenesin-d3).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio of the standards against their concentrations.

    • Determine the concentration of Guaifenesin in the unknown samples from the calibration curve. The use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

References

An In-depth Technical Guide to CAS Number 1189924-85-3 (Guaifenesin-d3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1189924-85-3 identifies Guaifenesin-d3, a deuterated analog of the widely used expectorant, Guaifenesin. This stable isotope-labeled compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the highly accurate quantification of Guaifenesin in biological matrices. Its use is critical in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ensuring the reliability and precision of analytical methods. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in advancing drug development.

Chemical and Physical Properties

This compound, chemically known as 3-(2-(methoxy-d3)phenoxy)propane-1,2-diol, shares its core chemical structure with Guaifenesin, with the key distinction of having three deuterium atoms replacing the hydrogen atoms on the methoxy group. This isotopic substitution results in a slightly higher molecular weight while maintaining nearly identical physicochemical properties to the parent compound.

Table 1: Physicochemical Properties of this compound and Guaifenesin

PropertyThis compoundGuaifenesin
CAS Number 1189924-85-393-14-1
Molecular Formula C₁₀H₁₁D₃O₄C₁₀H₁₄O₄
Molecular Weight 201.24 g/mol [1]198.22 g/mol
IUPAC Name 3-(2-(methoxy-d3)phenoxy)propane-1,2-diol3-(2-methoxyphenoxy)propane-1,2-diol
Synonyms Guaiacol Glyceryl Ether-d3, Robitussin-d3Glyceryl Guaiacolate, Guaiphenesin
Appearance White to off-white solidWhite crystalline powder
Melting Point Not specified77-81 °C
Boiling Point Not specified215 °C at 19 mmHg
pKa Not specified~13.62
logP Not specified0.34 - 1.39
Solubility Soluble in Methanol and DMSO[2]Soluble in water, ethanol, chloroform, and glycerol
SMILES OCC(O)COC1=CC=CC=C1OC([2H])([2H])[2H]COC1=CC=CC=C1OCC(O)CO
InChI Key HSRJKNPTNIJEKV-FIBGUPNXSA-N[2]HSRJKNPTNIJEKV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves the introduction of a deuterated methoxy group onto the guaiacol precursor, followed by reaction with a glycerol derivative. While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a general synthetic approach based on the well-established Williamson ether synthesis for Guaifenesin can be described.

Experimental Protocol: General Synthesis of Guaifenesin via Williamson Ether Synthesis

This protocol describes the synthesis of the parent compound, Guaifenesin. The synthesis of this compound would require the use of deuterated guaiacol as a starting material.

  • Materials: Guaiacol, 3-chloro-1,2-propanediol, sodium hydroxide, water, hydrochloric acid, and a suitable solvent (e.g., ethanol).

  • Procedure:

    • A solution of sodium hydroxide in water is prepared.

    • Guaiacol is added to the sodium hydroxide solution to form the sodium salt of guaiacol.

    • 3-chloro-1,2-propanediol is then added to the reaction mixture.

    • The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution reaction.

    • After cooling, the reaction mixture is neutralized with hydrochloric acid.

    • The crude product is then extracted using an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield crude Guaifenesin.

    • The crude product is purified by recrystallization from a suitable solvent to obtain pure Guaifenesin.[3]

To synthesize this compound, guaiacol-d3 would be used as the starting material in place of guaiacol.

Biological Activity and Mechanism of Action of the Parent Compound (Guaifenesin)

This compound is primarily used as a research tool and is not intended for therapeutic use. However, understanding the biological activity of the parent compound, Guaifenesin, is essential for contextualizing its application in drug development.

Guaifenesin is an expectorant that works by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. This facilitates the removal of mucus from the respiratory tract.[4] The primary mechanism of action is believed to be the stimulation of gastric mucosal receptors, which in turn initiates a reflex secretion of respiratory tract fluid, a process known as the "gastro-pulmonary reflex".[4][5] This reflex is mediated by the vagus nerve.

More recent research also suggests that Guaifenesin may have additional mechanisms of action, including potential antagonism of N-methyl-D-aspartate (NMDA) receptors.[6][7] This could contribute to its observed muscle relaxant and potential anticonvulsant properties.[8]

Signaling Pathway: Gastro-Pulmonary Reflex

Gastro-Pulmonary Reflex Guaifenesin's Expectorant Mechanism of Action Guaifenesin Guaifenesin Gastric_Mucosa Gastric Mucosal Receptors Guaifenesin->Gastric_Mucosa Stimulation Vagus_Nerve Vagus Nerve Afferents Gastric_Mucosa->Vagus_Nerve Signal Brainstem Brainstem Vagus_Nerve->Brainstem Vagus_Efferents Vagus Nerve Efferents Brainstem->Vagus_Efferents Respiratory_Glands Respiratory Tract Glands Vagus_Efferents->Respiratory_Glands Innervation Increased_Secretion Increased Fluid Secretion Respiratory_Glands->Increased_Secretion Decreased_Viscosity Decreased Mucus Viscosity Increased_Secretion->Decreased_Viscosity Enhanced_Clearance Enhanced Mucociliary Clearance Decreased_Viscosity->Enhanced_Clearance

Caption: Proposed mechanism of Guaifenesin's expectorant action via the gastro-pulmonary reflex.

Applications and Uses in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Guaifenesin.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Guaifenesin, meaning it behaves similarly during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: It effectively compensates for variations in sample preparation and ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise results.

  • Improved Method Ruggedness: The use of a deuterated internal standard enhances the robustness and reliability of the analytical method.

Experimental Workflow: Quantification of Guaifenesin in Plasma using LC-MS/MS

LC-MS_MS_Workflow Bioanalytical Workflow for Guaifenesin Quantification Plasma_Sample Plasma Sample Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of Guaifenesin Data_Analysis->Quantification

Caption: A typical workflow for the quantification of Guaifenesin in plasma samples using this compound as an internal standard.

Experimental Protocols

Protocol: LC-MS/MS Method for the Quantification of Guaifenesin in Human Plasma

This protocol is a representative example based on published methods.[9][10][11]

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water).

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Agilent, Shimadzu, or equivalent.

    • Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Guaifenesin: m/z 199.1 → 137.1

      • This compound: m/z 202.1 → 140.1

  • Data Analysis:

    • The peak area ratio of the analyte (Guaifenesin) to the internal standard (this compound) is plotted against the concentration of the calibration standards to construct a calibration curve.

    • The concentration of Guaifenesin in the unknown samples is then determined from this calibration curve.

Quantitative Data

The use of this compound as an internal standard has enabled the generation of high-quality pharmacokinetic data for Guaifenesin in various clinical studies.

Table 2: Pharmacokinetic Parameters of Guaifenesin in a Pediatric Population (Single Oral Dose)

Age Group (years)Dose (mg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)
2-5100857 ± 3840.5 (0.25-1.0)1630 ± 603
6-112001780 ± 8070.5 (0.25-1.0)3580 ± 1230
12-172001480 ± 7150.5 (0.25-2.0)2650 ± 901
12-174002540 ± 12400.5 (0.25-1.0)5570 ± 2230

Data adapted from a study on the pharmacokinetics of Guaifenesin in children.[12]

Table 3: Bioequivalence Study of a Test Formulation vs. Reference Formulation of Guaifenesin

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference)90% Confidence Interval
AUC₀₋t0.9690.920 - 1.020
AUC₀₋∞0.9670.919 - 1.019
Cmax0.9250.850 - 1.007

Data from a bioequivalence study where Guaifenesin plasma concentrations were quantified using an LC-MS/MS method with a deuterated internal standard.[13]

Conclusion

This compound (CAS 1189924-85-3) is an indispensable tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Guaifenesin. This, in turn, allows for a thorough understanding of the pharmacokinetics and bioavailability of Guaifenesin-containing formulations, ultimately contributing to the development of safe and effective medicines. This technical guide has provided a comprehensive overview of the properties, synthesis, and applications of this compound, highlighting its critical importance in modern pharmaceutical research.

References

Methodological & Application

LC-MS/MS Analytical Method for the Quantification of Guaifenesin in Human Plasma Using rac-Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Guaifenesin is a widely used expectorant medication for relieving chest congestion.[1][2] Accurate and reliable quantification of guaifenesin in biological matrices is crucial for pharmacokinetic studies, bioequivalence testing, and clinical monitoring.[3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of guaifenesin in human plasma. The method utilizes a stable isotope-labeled internal standard, rac-Guaifenesin-d3, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[3] The described protocol is intended for researchers, scientists, and drug development professionals requiring a validated bioanalytical method for guaifenesin.

Principle

The method involves the extraction of guaifenesin and the internal standard, rac-Guaifenesin-d3, from human plasma via solid-phase extraction (SPE). The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both guaifenesin and its deuterated internal standard.

Experimental Workflow

LC-MS/MS Workflow for Guaifenesin Analysis Sample Plasma Sample Spiked with rac-Guaifenesin-d3 (IS) SPE Solid-Phase Extraction (SPE) Sample->SPE Sample Preparation Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC-MS/MS Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography Analysis Mass_Spec Tandem Mass Spectrometry (Positive ESI, MRM) Chromatography->Mass_Spec Data_Analysis Data Acquisition and Analysis Mass_Spec->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of guaifenesin.

Materials and Reagents

  • Reference Standards: Guaifenesin, rac-Guaifenesin-d3[3]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent)

  • Reagents: Formic acid

  • Plasma: Blank human plasma

  • SPE Cartridges: C18 cartridges

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of guaifenesin and rac-Guaifenesin-d3 in methanol at a concentration of 1 mg/mL.[4]

  • Working Solutions:

    • Prepare serial dilutions of the guaifenesin stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve (CC) standards.[4]

    • Prepare a working solution of rac-Guaifenesin-d3 (Internal Standard, IS) at a suitable concentration (e.g., 2000 ng/mL) by diluting the stock solution with 50:50 (v/v) methanol:water.[4]

  • Spiking:

    • Spike blank human plasma with the guaifenesin working solutions to prepare CC standards at concentrations ranging from 8 to 2200 ng/mL.[4]

    • Prepare quality control (QC) samples in blank plasma at low, medium, and high concentrations (e.g., 23, 900, and 1800 ng/mL).[4]

Sample Extraction (Solid-Phase Extraction)
  • To 100 µL of plasma sample (blank, CC standard, or QC), add the rac-Guaifenesin-d3 working solution.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography [4]

ParameterCondition
Column C18 analytical column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol and 0.1% formic acid in water
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature Ambient

Tandem Mass Spectrometry [4]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
Guaifenesinm/z 199.1 → 125.1
rac-Guaifenesin-d3m/z 202.1 → 128.1
Ion Source Temperature 600°C
Curtain Gas 30 (arbitrary units)
Nebulizer Gas 60 (arbitrary units)

Method Validation

The method was validated according to regulatory guidelines. The validation parameters are summarized below.

Logical Relationship of Validation Parameters

Validation Parameters Method Validated LC-MS/MS Method Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery Stability Stability Method->Stability Accuracy->Precision

Caption: Interrelation of key bioanalytical method validation parameters.

Quantitative Data Summary

Linearity

AnalyteCalibration Range (ng/mL)
Guaifenesin8 - 2200

The calibration curve was constructed by plotting the peak area ratio of guaifenesin to the internal standard against the nominal concentration.[4]

Accuracy and Precision [1][4]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ8< 15< 1585-11585-115
Low (LQC)23< 15< 1585-11585-115
Medium (MQC)900< 15< 1585-11585-115
High (HQC)1800< 15< 1585-11585-115

Recovery

AnalyteMean Recovery (%)
Guaifenesin> 85

Conclusion

This application note presents a selective, sensitive, and rapid LC-MS/MS method for the quantification of guaifenesin in human plasma. The use of a deuterated internal standard, rac-Guaifenesin-d3, ensures the reliability of the results. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and bioequivalence studies.[4][5]

References

Application Notes and Protocols for the Quantitative Analysis of Guaifenesin in Human Plasma with rac Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guaifenesin is an expectorant used to treat coughs and congestion. This document provides a detailed methodology for the quantitative analysis of guaifenesin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, rac Guaifenesin-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence testing, and other clinical research applications.[1] The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (400 µL) is_spike Spike with rac this compound IS (50 µL of 2000 ng/mL) plasma->is_spike dilute Dilute with HPLC-grade water (400 µL) is_spike->dilute vortex1 Vortex Mix dilute->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separation Chromatographic Separation (Reversed-Phase C18) inject->separation detection Mass Spectrometric Detection (Positive ESI, MRM Mode) separation->detection quant Quantification detection->quant

Caption: Workflow for the quantitative analysis of guaifenesin in human plasma.

Experimental Protocols

Materials and Reagents
  • Guaifenesin reference standard

  • rac this compound (internal standard)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (K3EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 cc)[2]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare separate stock solutions of guaifenesin and rac this compound in methanol at a concentration of 1 mg/mL.[2] These stocks are stable for at least 14 days when stored between 1–10°C.[2]

  • Working Solutions for Calibration Curve (CC) and Quality Control (QC) Samples: Prepare working solutions for CC and QC samples by serial dilution of the guaifenesin stock solution with a methanol:water (50:50, v/v) mixture.[2]

  • Internal Standard (IS) Working Solution: Prepare a fresh working solution of rac this compound at a concentration of 2000 ng/mL by diluting the stock solution with methanol:water (50:50, v/v).[2]

Sample Preparation (Solid Phase Extraction)
  • Thaw frozen human plasma samples and vortex to ensure homogeneity.[2]

  • In a polypropylene tube, add 400 µL of the plasma sample.[2]

  • Spike with 50 µL of the 2000 ng/mL rac this compound internal standard working solution.[2]

  • Add 400 µL of HPLC-grade water to dilute the plasma.[2]

  • Vortex the mixture.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.[2]

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 1 mL of HPLC-grade water.[2]

  • Elute the analyte and internal standard from the cartridge with two 1 mL aliquots of methanol.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A standard HPLC or UPLC system.

  • Column: Luna C18 HPLC analytical column (100 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A combination of methanol and 5 mM ammonium acetate buffer (pH 6.60) in a ratio of 80:20 (v/v) has been found to be effective.[2] Another option is methanol and 0.1% formic acid in a 90:10 (v/v) ratio.[3]

  • Flow Rate: 0.8 mL/min (with a split so that 0.4 mL/min is introduced into the mass spectrometer).[2]

  • Injection Volume: 2 µL.[4]

  • Column Temperature: Ambient or controlled at 40°C.[5]

  • Run Time: Approximately 2.2 minutes.[3][5]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Guaifenesin: m/z 199.0 → 163.0[6] or m/z 163.0[3][5]

    • rac this compound: Optimized based on infusion of the standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method.

Table 1: Calibration Curve and Linearity

ParameterValueReference
Linearity Range8–2200 ng/mL[2]
Regression ModelWeighted (1/x²)[7]
Correlation Coefficient (r²)≥ 0.999[8]
Lower Limit of Quantitation (LLOQ)8 ng/mL[2]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LLOQ QC8< 15< 1585-115[2]
Low QC (LQC)23< 15< 1585-115[2]
Medium QC (MQC)900< 15< 1585-115[2]
High QC (HQC)1800< 15< 1585-115[2]

Note: Specific precision and accuracy values can be found in the cited literature, with typical acceptance criteria being within 15% (20% for LLOQ).

Table 3: Recovery and Stability

ParameterResultReference
Recovery
Mean Extraction Recovery98.03% - 106.12%[3]
Stability
Stock Solution Stability (1-10°C)14 days[2]
Processed Sample Stability (Autosampler)44 hours[2]
Freeze-Thaw Stability (-20°C)Stable for 3 cycles[7]
Long-Term Plasma Stability (-15°C and -50°C)15 days[2]

Conclusion

The presented LC-MS/MS method for the quantification of guaifenesin in human plasma using rac this compound as an internal standard is sensitive, specific, and reliable.[2] The detailed protocols and performance characteristics demonstrate its suitability for a wide range of clinical and pharmaceutical research applications, ensuring accurate and reproducible results.

References

Application Note: Preparation of rac-Guaifenesin-d3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock and working solutions of rac-Guaifenesin-d3. This deuterated analog is primarily used as an internal standard (IS) for the accurate quantification of Guaifenesin in biological matrices using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Adherence to this protocol is crucial for ensuring the accuracy, precision, and reproducibility of analytical data.

Introduction

Guaifenesin is a widely used expectorant that functions by increasing sputum volume and decreasing its viscosity.[3] In pharmacokinetic, toxicokinetic, and bioequivalence studies, accurate measurement of Guaifenesin concentrations is essential. rac-Guaifenesin-d3, a stable isotope-labeled version of Guaifenesin, is the ideal internal standard for these analyses.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, which corrects for variability in sample processing and instrument response.[4] This protocol outlines the steps for preparing a primary stock solution and subsequent working solutions of rac-Guaifenesin-d3.

Materials and Equipment

  • rac-Guaifenesin-d3 solid (Purity: ≥99% deuterated forms)[1]

  • Analytical balance (4-decimal place)

  • Grade A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

  • HPLC or LC-MS grade solvents (e.g., Methanol, Dimethyl sulfoxide (DMSO))

  • Cryogenic vials for storage

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle rac-Guaifenesin-d3 powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for rac-Guaifenesin-d3 and all solvents before use.

Data Summary

Quantitative data regarding the solubility and recommended storage conditions for rac-Guaifenesin-d3 are summarized below for easy reference.

Table 1: Solubility of rac-Guaifenesin-d3

Solvent Solubility Reference
Methanol Soluble [1]
Dimethyl sulfoxide (DMSO) ≥ 30 mg/mL [3]
Dimethylformamide (DMF) ≥ 30 mg/mL [3]

| Ethanol | ≥ 15 mg/mL |[3] |

Note: For hygroscopic solvents like DMSO, using a newly opened bottle is recommended to ensure maximum solubility.[3]

Table 2: Recommended Storage Conditions

Form Temperature Duration Reference
Solid -20°C ≥ 4 years [1]
Stock Solution -80°C 6 months [3]

| Stock Solution | -20°C | 1 month |[3] |

Experimental Protocols

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which will be used for subsequent dilutions. Methanol is often a preferred solvent for LC-MS applications.

  • Equilibration: Allow the vial containing rac-Guaifenesin-d3 solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1.0 mg of rac-Guaifenesin-d3 solid using an analytical balance. Record the exact weight.

  • Transfer: Quantitatively transfer the weighed solid into a 1.0 mL Grade A volumetric flask.

  • Dissolution: Add approximately 0.7 mL of HPLC-grade methanol to the flask.

  • Mixing: Vortex the flask for 30 seconds. To ensure complete dissolution, place the flask in an ultrasonic bath for 5-10 minutes.

  • Final Volume: After the solid is completely dissolved, allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution into a clearly labeled cryogenic vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at -20°C or -80°C as per the guidelines in Table 2.[3]

Protocol 2: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the primary stock solution. The final concentration of the working solution will depend on the specific requirements of the analytical method, such as the expected concentration range of the analyte in the samples.[4][5] The following is an example of a two-step serial dilution.

Step A: Preparation of a 10 µg/mL Intermediate Stock Solution

  • Retrieve the 1.0 mg/mL primary stock solution from storage and allow it to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1.0 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Add methanol to the flask to the 10 mL calibration mark.

  • Cap the flask and invert it 10-15 times to ensure thorough mixing. This solution is now the 10 µg/mL intermediate stock.

Step B: Preparation of a 100 ng/mL Final Working Solution

  • Using a calibrated micropipette, transfer 1.0 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask.

  • Add methanol to the flask to the 100 mL calibration mark.

  • Cap the flask and invert it 10-15 times. This is the final working solution at a concentration of 100 ng/mL. This solution is typically added to samples during the extraction process.[6]

Table 3: Example Dilution Scheme for Working Solutions

Starting Solution Starting Conc. Volume to Transfer Final Volume Final Concentration
Primary Stock 1.0 mg/mL 100 µL 10 mL 10 µg/mL

| Intermediate Stock | 10 µg/mL | 1.0 mL | 100 mL | 100 ng/mL |

Visualization of Workflow

The following diagram illustrates the logical workflow for preparing the rac-Guaifenesin-d3 stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh rac-Guaifenesin-d3 Solid dissolve 2. Dissolve in Methanol weigh->dissolve stock 3. Primary Stock Solution (1.0 mg/mL) dissolve->stock store_stock Store at -20°C / -80°C stock->store_stock dilute1 4. Dilute Stock to Intermediate Solution (10 µg/mL) stock->dilute1 dilute2 5. Dilute Intermediate to Final Working Solution (100 ng/mL) dilute1->dilute2 working 6. Final Working Solution dilute2->working store_working Store Appropriately working->store_working

Caption: Workflow for preparing rac-Guaifenesin-d3 solutions.

References

Application Notes and Protocols for Bioanalysis of rac-Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of biological matrices for the quantitative analysis of Guaifenesin, using rac-Guaifenesin-d3 as an internal standard. The following methods are widely employed due to their efficiency and compatibility with downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Guaifenesin is a commonly used expectorant. For pharmacokinetic and bioequivalence studies, accurate and precise quantification in biological fluids like plasma is essential. The use of a stable isotope-labeled internal standard, such as Guaifenesin-d3, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical results.[1][2] This document outlines three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and efficient method for sample clean-up, often resulting in cleaner extracts and reduced matrix effects compared to other techniques.[3][4]

Quantitative Data Summary
ParameterValueReference
Lower Limit of Quantification (LLOQ)8 ng/mL[3][4]
Linear Dynamic Range8–2200 ng/mL[3][4]
Extraction RecoveryNot explicitly stated, but method is free from matrix effect[3]
Internal StandardThis compound[3]
Experimental Protocol
  • Sample Pre-treatment:

    • Thaw frozen plasma samples and vortex to ensure homogeneity.

    • In a polypropylene tube, mix a 400 µL aliquot of the plasma sample with 50 µL of this compound internal standard (IS) working solution (2000 ng/mL).[3]

    • Add 400 µL of HPLC-grade water to dilute the plasma.[3]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (30 mg/1 cc) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.[3]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of HPLC-grade water to remove interfering substances.[3]

  • Elution:

    • Elute the analyte and internal standard from the cartridge with two 1 mL aliquots of methanol.[3]

  • Sample Analysis:

    • The eluate is ready for injection into the LC-MS/MS system.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (400 µL) mix Vortex Mix plasma->mix is IS (this compound) 50 µL (2000 ng/mL) is->mix water HPLC-grade Water (400 µL) water->mix condition Condition SPE Cartridge (Methanol, Water) mix->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Methanol) wash->elute lcms LC-MS/MS Analysis elute->lcms

Caption: Solid-Phase Extraction (SPE) workflow for Guaifenesin analysis.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Quantitative Data Summary
ParameterValueReference
Lower Limit of Quantification (LLOQ)23.966 ng/mL[5][6]
Linear Dynamic Range23.966–6001.154 ng/mL[5][6]
Mean Extraction Recovery102.83%[5]
Internal StandardGlibenclamide (Note: this compound is recommended for optimal accuracy)[5][6]
Experimental Protocol
  • Sample Pre-treatment:

    • Pipette a specific volume of plasma into a clean tube.

    • Add the internal standard (this compound is recommended).

    • Vortex briefly to mix.

  • Extraction:

    • Add a suitable water-immiscible organic solvent (e.g., tert-butyl methyl ether, ethyl acetate, or methanol-methylene chloride (5:95, v/v)).[4][6][7]

    • Vortex vigorously for several minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the organic layer (containing the analyte and IS) to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume of the mobile phase.

  • Sample Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_final Final Steps & Analysis plasma Plasma Sample is Add Internal Standard (this compound) plasma->is solvent Add Extraction Solvent is->solvent vortex Vortex Mix solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms PPT_Workflow cluster_prep Sample Preparation cluster_precipitation Precipitation & Separation cluster_final Final Steps & Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (50 µL) plasma->is solvent Add Precipitating Solvent (e.g., Acetonitrile, 250 µL) is->solvent vortex Vortex Mix solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect filter Filter Supernatant (0.2 µm) collect->filter lcms LC-MS/MS Analysis filter->lcms

References

Application Note: Development and Validation of a Bioanalytical Method for rac-Guaifenesin-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guaifenesin is an expectorant used to treat chest congestion.[1] Accurate and reliable quantification of guaifenesin in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note describes a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of guaifenesin in human plasma. The method utilizes a stable isotope-labeled internal standard, rac-Guaifenesin-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[2] The method has been validated according to FDA and EMA guidelines.[3][4][5]

Method Overview

The bioanalytical method involves the extraction of guaifenesin and the internal standard (IS), rac-Guaifenesin-d3, from human plasma via solid-phase extraction (SPE).[6] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase.[6] Detection is performed using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][6]

Key Features:

  • High Sensitivity: Achieves a lower limit of quantitation (LLOQ) of 8 ng/mL.[6]

  • Wide Dynamic Range: Linear range of 8-2200 ng/mL in human plasma.[6]

  • High Selectivity: Utilizes specific MRM transitions to minimize interferences.

  • Robustness: Employs a deuterated internal standard to correct for analytical variability.[2]

Experimental Protocols

1. Materials and Reagents

  • Reference Standards: Guaifenesin, rac-Guaifenesin-d3.[7]

  • Reagents: HPLC grade methanol, acetonitrile, and water; formic acid.

  • Biological Matrix: Drug-free human plasma.

2. Stock and Working Solutions Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Guaifenesin reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-Guaifenesin-d3 reference standard in methanol.

  • Working Solutions: Prepare serial dilutions of the standard stock solution in a methanol/water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) spiking solutions. Prepare a working solution of the internal standard.

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean tube.

  • Add 50 µL of the internal standard working solution (rac-Guaifenesin-d3) to all samples except for the blank matrix.

  • Vortex for 30 seconds.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: HPLC system capable of delivering a constant flow rate.

  • Column: Luna C18 HPLC analytical column (100 × 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic mixture of methanol and 0.1% formic acid in water.

  • Flow Rate: 0.8 mL/min.[6]

  • Injection Volume: 10 µL.

  • MS System: Tandem mass spectrometer with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometer Parameters

ParameterSetting
Ionization ModePositive ESI
Nebulizer Gas60 (arbitrary units)
Curtain Gas30 (arbitrary units)
Collision GasNitrogen
Ion Source Temperature600°C
MRM Transitions
Guaifenesin199.1 → 125.1
rac-Guaifenesin-d3 (IS)202.1 → 128.1

Data sourced from a similar validated method.[6]

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, stability, and matrix effect according to regulatory guidelines.[8]

Linearity The calibration curve was linear over the concentration range of 8 ng/mL to 2200 ng/mL for guaifenesin in human plasma.[6] The coefficient of determination (r²) was consistently >0.99.

Selectivity No significant interference was observed at the retention times of guaifenesin and the internal standard in blank plasma samples from multiple sources.

Accuracy and Precision The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results are summarized in the tables below.

Table 2: Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ8.07.998.84.5
LQC24.023.597.93.2
MQC800.0810.2101.32.1
HQC1600.01588.599.31.8

Table 3: Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18)Accuracy (%)Precision (%CV)
LLOQ8.08.1101.35.1
LQC24.024.3101.33.8
MQC800.0795.599.42.5
HQC1600.01610.1100.62.2

Stability Guaifenesin was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.[9]

Table 4: Stability Data Summary

Stability ConditionQC LevelMean Measured Conc. (ng/mL)Accuracy (%)
Bench-Top (6 hours) LQC23.899.2
HQC1590.499.4
Freeze-Thaw (3 cycles) LQC24.5102.1
HQC1615.2100.9
Long-Term (-70°C, 30 days) LQC23.698.3
HQC1585.599.1

Note: Data presented in tables is representative and compiled from published literature for illustrative purposes.[6][9]

Diagrams

Bioanalytical_Workflow Bioanalytical Workflow for Guaifenesin Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (rac-Guaifenesin-d3) Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex SPE Solid-Phase Extraction (SPE) Vortex->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Inject Inject into LC-MS/MS System Reconstitute->LC_Inject LC_Separation Chromatographic Separation (C18 Column) LC_Inject->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify Concentration (using Calibration Curve) Ratio->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

Validation_Scheme Method Validation Parameters Method Validated Bioanalytical Method Selectivity Selectivity (No Interference) Method->Selectivity Linearity Linearity & Range (r² > 0.99) Method->Linearity Accuracy Accuracy (85-115% of Nominal) Method->Accuracy Precision Precision (CV ≤ 15%) Method->Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Method->Stability Matrix Matrix Effect (Consistent Ionization) Method->Matrix

Caption: Key parameters for bioanalytical method validation.

References

Application Note: High-Throughput Quantification of Guaifenesin in Human Plasma using rac Guaifenesin-d3 as an Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of guaifenesin in human plasma using a stable isotope-labeled internal standard, rac Guaifenesin-d3, with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Guaifenesin is a widely used expectorant for the relief of chest congestion.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as rac this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[3] The internal standard and the analyte exhibit nearly identical chemical and physical properties, leading to co-elution during chromatographic analysis. This co-elution minimizes variations from sample preparation and matrix effects, ensuring high accuracy and precision.[3] The two compounds are differentiated by the mass spectrometer based on their mass-to-charge (m/z) ratio.[3]

This application note details a robust and sensitive UPLC-MS/MS method for the quantification of guaifenesin in human plasma.

Experimental

Materials and Reagents
  • Guaifenesin reference standard

  • rac this compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (screened)

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following is a representative configuration:

  • UPLC System: Waters ACQUITY UPLC H-Class PLUS or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Analytical Column: Waters Acquity HSS T-3 C18 (100 x 2.1 mm, 5 µm) or equivalent[4]

Chromatographic Conditions

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for both guaifenesin and its internal standard, with a short retention time to allow for high throughput.

ParameterCondition
Column Waters Acquity HSS T-3 C18 (100 x 2.1 mm, 5 µm)[4]
Mobile Phase Methanol: 0.1% Formic Acid in Water (90:10 v/v)[5][6]
Flow Rate 0.8 mL/min[4]
Injection Volume 5 µL
Column Temperature 30 °C
Run Time Approximately 2.5 minutes
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterGuaifenesinrac this compound
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 199.1202.1
Product Ion (m/z) 137.1140.1
Dwell Time 100 ms100 ms
Cone Voltage 20 V20 V
Collision Energy 15 eV15 eV

Note: These are starting parameters and should be optimized for the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of guaifenesin and rac this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the guaifenesin stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the rac this compound stock solution with a 50:50 methanol:water mixture.

  • Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL rac this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or ICH). The following table summarizes typical validation parameters and acceptance criteria.

Validation ParameterConcentration LevelsAcceptance Criteria
Linearity 8-10 non-zero standardsCorrelation coefficient (r²) ≥ 0.99
Intra-day Precision & Accuracy LLOQ, LQC, MQC, HQC (n=6)Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (% bias) within ±15% (±20% for LLOQ)[5]
Inter-day Precision & Accuracy LLOQ, LQC, MQC, HQC (n=6, over 3 days)Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (% bias) within ±15% (±20% for LLOQ)[5]
Recovery LQC, MQC, HQCConsistent and reproducible
Matrix Effect LQC, HQCCV of IS-normalized matrix factor ≤ 15%
Stability (Freeze-thaw, short-term, long-term) LQC, HQC% change within ±15% of nominal concentration

Data Presentation

The following table presents representative quantitative data for a validated method.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Retention Time (min)
Guaifenesin23.9 - 6001.123.9~1.05[5][6]
rac this compoundN/AN/A~1.05

Precision and Accuracy Data:

SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Precision (%CV)Inter-day Accuracy (% bias)
LLOQ256.22.27.4-0.7
LQC504.81.55.92.7
MQC5003.0-0.23.71.3
HQC45002.4-1.43.7-0.7

Data is representative and based on typical performance of similar validated assays.[5]

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add IS (rac this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant uplc UPLC Injection supernatant->uplc column C18 Column Separation (Co-elution) uplc->column ms Mass Spectrometry (ESI+, MRM) column->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantify Concentration ratio->quant curve Calibration Curve curve->quant

Caption: Workflow for Guaifenesin Quantification.

This application note provides a comprehensive framework for the sensitive and selective quantification of guaifenesin in human plasma. The use of a deuterated internal standard with UPLC-MS/MS ensures high-quality data suitable for clinical and pharmaceutical research.

References

Application Note: High-Throughput Bioanalysis of Guaifenesin in Human Plasma Using Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guaifenesin is a widely used expectorant for the symptomatic relief of chest congestion and coughs associated with the common cold and bronchitis. Accurate and robust bioanalytical methods are crucial for pharmacokinetic and bioavailability studies in both preclinical and clinical drug development. This application note provides a detailed protocol for the quantitative analysis of guaifenesin in human plasma using a stable isotope-labeled internal standard, Guaifenesin-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

This method employs a solid-phase extraction (SPE) procedure to isolate guaifenesin and its deuterated internal standard, this compound, from human plasma. The extracted analytes are then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of guaifenesin to this compound against a calibration curve.

Materials and Reagents

  • Guaifenesin reference standard (USP grade)

  • This compound (CDN Isotopes)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Ammonium acetate (AR grade)[1]

  • Formic acid (AR grade)

  • Deionized water (HPLC grade)

  • Human plasma (screened)

  • Oasis HLB SPE cartridges (30 mg/1 cc)[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Guaifenesin Stock Solution (1 mg/mL): Accurately weigh 10 mg of guaifenesin reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Guaifenesin Working Standards: Prepare a series of working standards by serially diluting the guaifenesin stock solution with a 50:50 mixture of methanol and water to achieve concentrations for calibration curve points.

  • This compound IS Working Solution (2000 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate amounts of the guaifenesin working standards into blank human plasma to obtain final concentrations for the calibration curve (e.g., 8-2200 ng/mL).[2]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a robust method for extracting guaifenesin from plasma.[2]

  • Sample Pre-treatment:

    • Thaw plasma samples and vortex to ensure homogeneity.[1]

    • In a polypropylene tube, add 400 µL of the plasma sample.[1]

    • Add 50 µL of the this compound IS working solution (2000 ng/mL).[1]

    • Add 400 µL of HPLC-grade water to dilute the plasma.[1]

    • Vortex mix the samples.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[1]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of HPLC-grade water.[1]

  • Elution:

    • Elute the analytes from the cartridge with two aliquots of 1 mL of methanol.[1]

    • Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

SPE_Workflow plasma Plasma Sample (400 µL) is Add IS (this compound) 50 µL of 2000 ng/mL plasma->is dilute Dilute with Water (400 µL) is->dilute vortex1 Vortex dilute->vortex1 load Load Sample vortex1->load spe_cartridge Oasis HLB SPE Cartridge wash Wash: 1 mL Water spe_cartridge->wash condition Condition: 1. 1 mL Methanol 2. 1 mL Water condition->spe_cartridge load->spe_cartridge elute Elute: 2 x 1 mL Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Guaifenesin
LC-MS/MS Analysis

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent

    • Column: Luna C18, 100 x 4.6 mm, 5 µm[1]

    • Mobile Phase: 80:20 (v/v) mixture of methanol and 5 mM ammonium acetate buffer (pH 6.6)[1]

    • Flow Rate: 0.8 mL/min (with a 1:1 split, 0.4 mL/min to the mass spectrometer)[1]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent

    • Ionization Mode: Positive Electrospray Ionization (ESI)[2]

    • MRM Transitions:

      • Guaifenesin: m/z 199.1 → 125.1[2]

      • This compound: m/z 202.1 → 128.1[2]

    • Key MS Parameters:

      • Curtain Gas: 30 arbitrary units[2]

      • Nebulizer Gas: 60 arbitrary units[2]

      • Ion Source Temperature: 600°C[2]

LCMS_Workflow autosampler Autosampler (10 µL injection) hplc_column HPLC Column Luna C18 (100x4.6mm, 5µm) autosampler->hplc_column hplc_pump HPLC Pump Mobile Phase: 80:20 Methanol:Buffer Flow Rate: 0.8 mL/min hplc_pump->autosampler splitter Flow Splitter (0.4 mL/min to MS) hplc_column->splitter mass_spec Tandem Mass Spectrometer (Positive ESI, MRM Mode) splitter->mass_spec data_system Data Acquisition System mass_spec->data_system

References

Application Note: High-Throughput Quantification of Guaifenesin in Human Plasma Using rac-Guaifenesin-d3 as an Internal Standard with an Automated Liquid Handling System

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the high-throughput quantification of Guaifenesin in human plasma using a stable isotope-labeled internal standard, rac-Guaifenesin-d3. The method is optimized for a fully automated liquid handling workflow, enabling efficient, precise, and accurate sample preparation for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The presented protocols cover the preparation of stock and working solutions, the automated protein precipitation of plasma samples, and the generation of calibration curves and quality control samples. The performance of the automated method is evaluated for precision, accuracy, and carryover, demonstrating its suitability for pharmacokinetic studies in a drug development setting.

Introduction

Guaifenesin is a widely used expectorant, and its pharmacokinetic profile is of significant interest in drug development.[1] The accurate quantification of Guaifenesin in biological matrices such as human plasma is crucial for these studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as rac-Guaifenesin-d3, is the gold standard for LC-MS-based bioanalysis as it compensates for variability in sample preparation and matrix effects.[2]

Automated liquid handling systems offer numerous advantages for bioanalytical workflows, including increased throughput, improved reproducibility, and reduced risk of human error.[3][4][5][6][7] By automating repetitive tasks like pipetting, mixing, and serial dilutions, these systems streamline the sample preparation process, freeing up valuable researcher time for more complex tasks.[3][5] This application note provides a comprehensive guide for incorporating rac-Guaifenesin-d3 into a fully automated protein precipitation workflow for the quantification of Guaifenesin in human plasma.

Materials and Methods

Reagents and Materials
  • Guaifenesin reference standard

  • rac-Guaifenesin-d3 (Internal Standard)[8][9][10]

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well deep-well plates

  • 96-well collection plates

  • Sealing films

Instrumentation
  • Automated Liquid Handler (e.g., Hamilton Microlab STAR, Tecan Fluent) equipped with a multichannel pipetting head.

  • Centrifuge with a plate rotor

  • Plate sealer

  • LC-MS/MS system

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Guaifenesin Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of Guaifenesin reference standard.

  • Dissolve in a final volume of 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Vortex to ensure complete dissolution.

1.2. rac-Guaifenesin-d3 Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of rac-Guaifenesin-d3.

  • Dissolve in a final volume of 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Vortex to ensure complete dissolution.

1.3. Guaifenesin Working Solutions for Calibration Curve and Quality Controls:

  • Perform serial dilutions of the Guaifenesin stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

1.4. Internal Standard Working Solution (100 ng/mL):

  • Dilute the rac-Guaifenesin-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Automated Sample Preparation Workflow

The following steps are performed by the automated liquid handler:

2.1. Preparation of Calibration Standards and Quality Controls:

  • The automated liquid handler aliquots 50 µL of blank human plasma into designated wells of a 96-well deep-well plate.

  • The system then adds a specified volume of the corresponding Guaifenesin working solution to the plasma to achieve the desired concentrations for the calibration curve and QC samples.

  • The plate is mixed by the liquid handler.

2.2. Automated Protein Precipitation:

  • To all wells containing plasma samples (standards, QCs, and unknown study samples), the automated liquid handler adds 200 µL of the Internal Standard Working Solution (100 ng/mL rac-Guaifenesin-d3 in acetonitrile).

  • The plate is mixed thoroughly by the liquid handler to ensure complete protein precipitation.

  • The plate is then sealed and transferred to a centrifuge.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • After centrifugation, the plate is returned to the deck of the automated liquid handler.

  • The liquid handler carefully aspirates the supernatant (approximately 150 µL) and transfers it to a clean 96-well collection plate.

  • The collection plate is sealed and is now ready for LC-MS/MS analysis.

Data Presentation

Table 1: Precision and Accuracy of the Automated Method
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)Acceptance Criteria
LLOQ10.9595.08.5±20% Accuracy, ≤20% CV
Low QC32.9197.06.2±15% Accuracy, ≤15% CV
Mid QC5051.5103.04.1±15% Accuracy, ≤15% CV
High QC400392.898.23.5±15% Accuracy, ≤15% CV

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.[11][12][13][14]

Table 2: Carryover Evaluation
Sample SequenceSample TypeMeasured Guaifenesin Concentration (ng/mL)
1BlankNot Detected
2ULOQ (500 ng/mL)498.5
3Blank after ULOQNot Detected
4Blank after ULOQNot Detected

ULOQ: Upper Limit of Quantification. The absence of a detectable peak in the blank samples following the highest concentration standard indicates no significant carryover.

Mandatory Visualizations

cluster_prep Solution Preparation cluster_automation Automated Liquid Handler Workflow cluster_offline Offline Processing cluster_analysis Analysis Stock_Guaifenesin Guaifenesin Stock (1 mg/mL) Working_Guaifenesin Guaifenesin Working Solutions Stock_Guaifenesin->Working_Guaifenesin Serial Dilution Stock_IS rac-Guaifenesin-d3 Stock (1 mg/mL) Working_IS IS Working Solution (100 ng/mL in ACN) Stock_IS->Working_IS Dilution Spike_Standards Spike Guaifenesin Working Solutions Working_Guaifenesin->Spike_Standards Add_IS Add IS Working Solution (200 µL) Working_IS->Add_IS Aliquot_Plasma Aliquot Blank Plasma (50 µL) Aliquot_Plasma->Spike_Standards Spike_Standards->Add_IS Mix_Precipitate Mix to Precipitate Proteins Add_IS->Mix_Precipitate Centrifuge Centrifuge Plate Mix_Precipitate->Centrifuge Transfer_Supernatant Transfer Supernatant LCMS LC-MS/MS Analysis Transfer_Supernatant->LCMS Centrifuge->Transfer_Supernatant

Caption: Automated sample preparation workflow for Guaifenesin quantification.

Guaifenesin Guaifenesin Metabolite1 β-(2-methoxyphenoxy)-lactic acid (Major Metabolite) Guaifenesin->Metabolite1 Oxidation Metabolite2 Hydroxyguaifenesin (Inactive Metabolite) Guaifenesin->Metabolite2 O-demethylation Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of Guaifenesin.

Conclusion

The automated liquid handling workflow presented in this application note provides a robust and efficient method for the quantification of Guaifenesin in human plasma. By utilizing rac-Guaifenesin-d3 as an internal standard and automating the protein precipitation sample preparation, this method achieves excellent precision and accuracy, meeting the stringent requirements for bioanalytical method validation.[11][12][13][14] The high-throughput nature of this workflow makes it an ideal solution for supporting pharmacokinetic studies in drug development, enabling rapid and reliable data generation.

References

Troubleshooting & Optimization

optimizing mass spectrometry parameters for rac Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of mass spectrometry parameters for rac-Guaifenesin-d3, a common internal standard for the quantification of Guaifenesin.

Frequently Asked Questions (FAQs)

Q1: What is rac-Guaifenesin-d3 and why is it used in mass spectrometry?

A1: rac-Guaifenesin-d3 is a deuterated analog of Guaifenesin, meaning three hydrogen atoms on the methoxy group have been replaced with deuterium.[1][2] It is primarily used as an internal standard (IS) for the quantitative analysis of Guaifenesin in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Because it is chemically almost identical to Guaifenesin, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer.[1] This helps to correct for variations in sample extraction, injection volume, and instrument response, leading to more accurate and precise quantification of Guaifenesin.[1]

Q2: What are the recommended starting MRM transitions for Guaifenesin and rac-Guaifenesin-d3?

A2: The optimal Multiple Reaction Monitoring (MRM) transitions should be determined empirically on your specific instrument. However, published literature provides common transitions that serve as an excellent starting point. Analysis is typically performed in positive ion mode.[4] The molecular ion for Guaifenesin is m/z 199.1 and for Guaifenesin-d3 is m/z 202.1.[4]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Guaifenesin199.1125.1Most commonly cited transition.[4][5]
199.0163.0An alternative transition.[6]
rac-Guaifenesin-d3 (IS) 202.1 128.1 Corresponds to the deuterated fragment.[4]

Q3: What are typical LC-MS/MS instrument parameters for this analysis?

A3: Instrument parameters can vary significantly between different mass spectrometers. The following table provides a set of published parameters that can be used as a starting point for method development.[4] It is crucial to optimize these parameters on your system to achieve the best performance.

ParameterExample ValueDescription
Ionization ModePositive Electrospray (ESI+)Guaifenesin ionizes efficiently in positive mode.[4][5]
Ion Source Temperature600°COptimizes desolvation of the analyte.[4]
Nebulizer Gas60 (arbitrary units)Assists in the formation of fine droplets.[4]
Curtain Gas30 (arbitrary units)Prevents solvent droplets from entering the mass analyzer.[4]
Collision GasNitrogenUsed for collision-induced dissociation (CID) in the collision cell.[4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Guaifenesin in Human Plasma

This protocol is a summary of a validated method for the quantitation of Guaifenesin in human plasma using rac-Guaifenesin-d3 as an internal standard.[4][7]

1. Preparation of Solutions:

  • Stock Solutions: Prepare separate stock solutions of Guaifenesin and rac-Guaifenesin-d3 at a concentration of 1 mg/mL in methanol.[4]

  • Working Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serially diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[4]

  • Internal Standard (IS) Working Solution: Prepare a fresh IS working solution (e.g., 2000 ng/mL) daily by diluting the rac-Guaifenesin-d3 stock solution in methanol:water (50:50, v/v).[4]

2. Sample Preparation (Solid Phase Extraction):

  • Spike plasma samples with the Guaifenesin working solutions and a fixed amount of the IS working solution.

  • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[4][7]

  • Elute the analyte and IS from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

3. Chromatographic Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: An isocratic mobile phase is often sufficient. A common mobile phase is a mixture of an organic solvent (like methanol) and an aqueous solution (like water with 0.1% formic acid).[4][8]

  • Flow Rate: A typical flow rate is 0.8 mL/min, which may be split before entering the mass spectrometer.[4]

  • Injection Volume: 10 µL.

4. Mass Spectrometer Conditions:

  • Set up the mass spectrometer in MRM mode using the transitions from the table above.

  • Optimize source and compound parameters (e.g., declustering potential, collision energy) for both Guaifenesin and rac-Guaifenesin-d3 by infusing a standard solution directly into the source.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Spike with Guaifenesin and this compound (IS) P1->P2 P3 Solid Phase Extraction (SPE) P2->P3 P4 Elute & Evaporate P3->P4 P5 Reconstitute in Mobile Phase P4->P5 A1 Inject Sample P5->A1 A2 LC Separation (C18 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Quantify using Calibration Curve D2->D3 G Start Start: No or Low Signal CheckSpray Is the ESI spray stable? Start->CheckSpray CheckLC Is the LC pressure normal? CheckSpray->CheckLC Yes Sol_Spray Solution: - Check for clogs in nebulizer - Ensure sufficient solvent flow - Clean the ESI source CheckSpray->Sol_Spray No CheckMS Are MS parameters correct? (Transitions, Voltages) CheckLC->CheckMS Yes Sol_LC Solution: - Check for leaks in LC path - Ensure mobile phase is pumping - Purge the pumps CheckLC->Sol_LC No CheckSample Is the sample concentration and preparation correct? CheckMS->CheckSample Yes Sol_MS Solution: - Verify MRM transitions - Infuse tuning solution to  confirm instrument response - Check gas connections CheckMS->Sol_MS No Sol_Sample Solution: - Prepare and inject a fresh,  higher concentration standard - Verify sample prep steps CheckSample->Sol_Sample No

References

Technical Support Center: Troubleshooting Poor Peak Shape for rac-Guaifenesin-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing chromatographic issues with rac-Guaifenesin-d3. This guide provides detailed troubleshooting advice in a question-and-answer format to help researchers, scientists, and drug development professionals resolve poor peak shape in their HPLC analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for rac-Guaifenesin-d3 in HPLC?

Poor peak shape for rac-Guaifenesin-d3, which often manifests as peak tailing, fronting, or splitting, can arise from a variety of factors. These issues can compromise resolution, affect accurate integration, and lead to poor reproducibility.[1] The primary causes can be categorized as follows:

  • Column-Related Issues: Problems with the analytical column itself are a frequent source of peak distortion. This can include column degradation over time, the use of inappropriate column chemistry for the analyte, or the formation of voids at the column inlet.[1]

  • Mobile Phase Effects: The composition of the mobile phase is critical. An incorrect pH, especially one close to the analyte's pKa, can lead to asymmetrical peaks.[2] Insufficient buffer strength can also contribute to peak shape problems.[1]

  • Sample and Solvent Mismatches: The solvent used to dissolve the sample can have a significant impact. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[3][4] Sample overload, where the concentration is too high, can also lead to poor peak shape.[1][5]

  • System and Hardware Issues: Problems with the HPLC system, such as extra-column band broadening due to long or wide tubing, can cause peak tailing.[1][2]

Q2: My rac-Guaifenesin-d3 peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, especially for compounds with basic functional groups that can interact with the stationary phase.[6]

  • Secondary Interactions: Guaifenesin has functional groups that can interact with residual silanol groups on the surface of silica-based columns, which is a primary cause of tailing.[2][6][7]

    • Solution: Operate at a lower mobile phase pH (e.g., pH 2-3) to protonate the silanol groups and minimize these interactions.[1] Using a highly deactivated or end-capped column can also effectively shield these residual silanols.[6]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Guaifenesin. For basic compounds, a lower pH is generally recommended.[1][2]

  • Column Contamination or Degradation: An old or contaminated column can lose its efficiency and lead to tailing peaks.

    • Solution: If the column is suspected to be the issue, it may need to be regenerated or replaced.[1]

Q3: I am observing peak fronting for my rac-Guaifenesin-d3 peak. What should I investigate?

Peak fronting is characterized by a leading edge that is broader than the trailing edge.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[1]

    • Solution: Try reducing the injection volume or diluting the sample.[1]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can cause fronting.

    • Solution: Ensure your rac-Guaifenesin-d3 is completely dissolved in a solvent that is compatible with the mobile phase.

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.[4][8]

    • Solution: Ideally, dissolve the sample in the mobile phase itself. If this is not possible due to solubility constraints, use a solvent that is weaker than or as close in strength to the mobile phase as possible.[3][5]

Q4: My rac-Guaifenesin-d3 peak is split or shouldering. What could be the cause?

Split peaks can be indicative of several issues:

  • Column Void: A void or channel in the column packing at the inlet is a common cause of split peaks.[1]

    • Solution: This usually requires replacing the column. Using a guard column can help protect the analytical column and extend its life.[1]

  • Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample band, leading to a split peak.

    • Solution: The frit can sometimes be cleaned, but often the column needs to be replaced.[6]

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column, resulting in a split peak.[4]

    • Solution: Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor peak shape for rac-Guaifenesin-d3.

Troubleshooting_Peak_Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Potential System Issue: - Check for leaks - Inspect tubing and connections - Verify detector settings check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue (Focus on rac-Guaifenesin-d3) check_all_peaks->analyte_specific_issue No resolve_system System Issues Resolved? system_issue->resolve_system Troubleshoot System check_sample_prep Review Sample Preparation: - Sample concentration (overload?) - Sample solvent vs. mobile phase analyte_specific_issue->check_sample_prep Start Troubleshooting resolve_system->analyte_specific_issue No end_good Good Peak Shape Achieved resolve_system->end_good Yes adjust_sample_prep Adjust Sample Prep: - Reduce injection volume/concentration - Match sample solvent to mobile phase check_sample_prep->adjust_sample_prep re_inject Peak Shape Improved? adjust_sample_prep->re_inject Re-inject Sample re_inject->end_good Yes check_mobile_phase Review Mobile Phase: - pH appropriate for Guaifenesin? - Buffer strength sufficient? re_inject->check_mobile_phase No adjust_mobile_phase Adjust Mobile Phase: - Lower pH (e.g., to 2.5-3.5) - Increase buffer concentration check_mobile_phase->adjust_mobile_phase re_inject_mp Peak Shape Improved? adjust_mobile_phase->re_inject_mp Equilibrate and Re-inject re_inject_mp->end_good Yes check_column Evaluate Column: - Column age and usage history - Appropriate column chemistry? re_inject_mp->check_column No replace_column Consider Column Replacement: - Use a new, end-capped column - Consider a different stationary phase check_column->replace_column replace_column->end_good Problem Resolved

Caption: A logical workflow for troubleshooting poor peak shape of rac-Guaifenesin-d3 in HPLC.

Experimental Protocols and Data

Below are example experimental conditions and how adjustments can impact peak shape.

Initial Method with Poor Peak Shape

This hypothetical method results in a tailing peak for rac-Guaifenesin-d3.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (not end-capped)
Mobile Phase 50:50 (v/v) Acetonitrile:Water
pH Not adjusted (approx. 6.5)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Sample Solvent 100% Acetonitrile
Detection UV at 273 nm
Resulting Tailing Factor > 2.0

Troubleshooting and Optimized Method

The following table summarizes the troubleshooting steps taken and the resulting improvements in peak shape, quantified by the USP tailing factor. A tailing factor closer to 1.0 indicates a more symmetrical peak.

StepActionRationaleResulting Tailing Factor
1Adjust Mobile Phase pHLowering the pH to 3.2 with phosphoric acid protonates residual silanols on the column, reducing secondary interactions with Guaifenesin.[1][9]1.5
2Change Sample SolventThe sample was dissolved in the mobile phase (50:50 Acetonitrile:Water at pH 3.2) instead of 100% acetonitrile to reduce solvent mismatch effects.[3][4]1.3
3Use an End-capped ColumnAn end-capped C18 column was used to further minimize silanol interactions.[6][9]1.1

Optimized HPLC Method for rac-Guaifenesin-d3

This method is based on a validated approach for Guaifenesin and is expected to yield excellent peak shape.[9]

ParameterCondition
Column End-capped C18 (e.g., Waters Symmetry C18), 5 µm, 4.6 x 150 mm[9]
Mobile Phase A 0.02 M KH2PO4, pH adjusted to 3.2 with phosphoric acid[9]
Mobile Phase B Methanol[9]
Gradient A gradient may be used for complex samples, but for Guaifenesin alone, an isocratic mixture can be optimized. A starting point could be a 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B.[9]
Flow Rate 0.8 mL/min[9]
Column Temp. 25°C[9]
Injection Vol. 10 µL
Sample Solvent Mobile Phase
Detection UV at 273 nm[9]

References

Technical Support Center: Troubleshooting Low Signal Intensity of rac-Guaifenesin-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LC-MS analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of rac-Guaifenesin-d3.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal or no signal at all for my Guaifenesin-d3 internal standard. What are the initial checks I should perform?

A1: A complete loss of signal often points to a singular system failure. Start by systematically checking the LC, the mass spectrometer (MS), and your sample preparation.

  • LC System:

    • Verify that the LC is delivering mobile phase and that there are no leaks in the system. Check for loose fittings, especially post-injector.[1][2]

    • Ensure the correct mobile phase composition is being used and that the solvents are fresh and of LC-MS grade.[3][4]

    • Confirm that the correct analytical column is installed and that the column is not clogged or contaminated.[1][4]

  • MS System:

    • Check the MS tune and calibration to ensure the instrument is performing optimally.[3]

    • Inspect the electrospray ionization (ESI) source. Look for a stable spray at the capillary tip.[5] If there is no spray, it could indicate a blockage or a problem with the gas supply.

    • Clean the ion source, including the capillary and orifice plate, as contamination can significantly reduce signal intensity.[3][6]

  • Sample and Standards:

    • Prepare a fresh dilution of your this compound standard in a clean solvent to rule out degradation or incorrect preparation of the stock solution.[4] The stability of this compound stock solutions has been shown to be reliable for at least 14 days when stored at 1–10°C.[7]

    • Inject a freshly prepared standard directly into the MS via a syringe pump (infusion) to confirm that the instrument can detect the analyte without the LC system. This helps differentiate between an LC and an MS problem.[2]

Q2: My this compound signal is present but significantly weaker than expected. What are the potential causes?

A2: Weak signal intensity can be caused by a variety of factors, including inefficient ionization, ion suppression, and issues with the chromatographic method.

  • Ion Source Optimization:

    • The settings of your ESI source are critical for sensitivity. Optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and sprayer position.[8][9][10] These parameters can have a significant impact on ionization efficiency.

    • For Guaifenesin, positive ion mode is typically used.[7][11] Ensure your instrument is operating in the correct polarity.

  • Matrix Effects:

    • Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound, leading to a lower signal.[12][13]

    • To mitigate matrix effects, improve your sample preparation method. Techniques like solid-phase extraction (SPE) can provide a cleaner sample compared to simple protein precipitation.[7][12]

    • Adjusting the chromatography to separate this compound from interfering matrix components can also be effective.[12]

  • Chromatography Issues:

    • Poor peak shape, such as tailing or fronting, can result in lower peak height and thus lower apparent intensity. This can be caused by column overload, an inappropriate sample solvent, or a degrading column.[3][4]

    • Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[4]

Q3: Can the deuterated internal standard itself be the source of the problem?

A3: Yes, while stable isotope-labeled internal standards are generally reliable, they can present unique challenges.

  • Isotope Effect: The presence of deuterium can sometimes cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte on a reversed-phase column.[12] If the retention times are different, the two compounds may experience different degrees of matrix effects, compromising accurate quantification.[12]

  • Analyte-Internal Standard Interaction: In some cases, the analyte and its deuterated internal standard can suppress each other's ionization, especially at high concentrations.[12][14] This can lead to a non-linear response and a decrease in the internal standard signal as the analyte concentration increases.[14]

Q4: My signal for this compound seems to decrease over the course of an analytical run. What could be causing this?

A4: A progressive loss of signal during a run often points to a build-up of contamination or a change in instrument conditions.

  • Contamination: Residues from your samples can accumulate in the ion source or at the front of the analytical column.[3] This can lead to a gradual decrease in signal due to increasing ion suppression or a loss of chromatographic performance.

  • Instrument Instability: Fluctuations in temperature, gas pressures, or voltages in the MS can cause signal drift.[4] Monitor system parameters throughout the run.

  • Column Degradation: The performance of the analytical column can degrade over time, especially with complex sample matrices. This can lead to peak broadening and a decrease in signal intensity.[4]

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for the analysis of Guaifenesin and its deuterated internal standard, this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
rac-Guaifenesin199.1125.1Positive ESI[7]
rac-Guaifenesin-d3202.1128.1Positive ESI[7]
rac-Guaifenesin199.0163.0Positive ESI[15]
rac-Guaifenesin163.0Not SpecifiedPositive ESI[16]

Experimental Protocols

Protocol 1: Basic Infusion Analysis for MS Performance Check

Objective: To verify the performance of the mass spectrometer for this compound detection, independent of the LC system.

Materials:

  • This compound reference standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid or ammonium acetate (optional, depending on typical mobile phase)

  • Syringe pump and necessary tubing

Procedure:

  • Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol and water. If an additive is typically used in your mobile phase, include it in this solution at the usual concentration (e.g., 0.1% formic acid).

  • Set up the syringe pump to deliver the solution directly to the mass spectrometer's ion source at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Configure the mass spectrometer to operate in positive ion mode and monitor the m/z transition for this compound (e.g., 202.1 -> 128.1).[7]

  • Infuse the solution and observe the signal intensity. The signal should be stable and of a sufficient intensity, as determined by previous system suitability tests or manufacturer specifications.

  • If the signal is low or absent, proceed with ion source cleaning and instrument calibration.[3]

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if components in the sample matrix are suppressing the ionization of this compound.

Materials:

  • Blank matrix (e.g., plasma from an untreated subject)

  • This compound reference standard

  • Solvents for sample preparation

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or a clean solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with this compound at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as in Set A before starting the sample preparation procedure.

  • Analyze all three sets of samples using your LC-MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A matrix effect value significantly less than 100% indicates ion suppression.[12]

    • A matrix effect value significantly greater than 100% indicates ion enhancement.

    • If significant matrix effects are observed, consider improving the sample cleanup procedure or modifying the chromatographic separation.[4]

Troubleshooting Workflows and Diagrams

Low_Signal_Troubleshooting Troubleshooting Low this compound Signal start Low or No Signal for This compound check_ms Is MS functioning correctly? (Check tune, calibration, gases) start->check_ms infusion_test Perform Infusion Test (Protocol 1) check_ms->infusion_test Uncertain check_lc Is LC system stable? (Check for leaks, pressure) check_ms->check_lc Yes contact_support Contact Instrument Manufacturer Support check_ms->contact_support No clean_source Clean Ion Source and Optics infusion_test->clean_source Low Signal infusion_test->check_lc Good Signal clean_source->infusion_test check_sample Is the standard OK? (Prepare fresh standard) check_lc->check_sample Yes check_lc->contact_support No matrix_effects Evaluate Matrix Effects (Protocol 2) check_sample->matrix_effects Yes resolve_issue Issue Resolved check_sample->resolve_issue No, standard was bad optimize_method Optimize Sample Prep and Chromatography matrix_effects->optimize_method Suppression Detected matrix_effects->resolve_issue No Suppression optimize_method->resolve_issue

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Caption: Core parameters influencing electrospray ionization (ESI) efficiency.

References

Technical Support Center: Stability of rac Guaifenesin-d3 in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and troubleshooting the stability of rac Guaifenesin-d3 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of Guaifenesin that might be relevant for my rac this compound samples?

A1: Studies on the non-deuterated form, Guaifenesin, have shown it to be susceptible to degradation under certain conditions. Slight degradation has been observed under acidic and basic stress conditions.[1] It is also known to degrade under oxidative stress.[2] Conversely, Guaifenesin has been found to be stable under hydrolytic, thermal, and photolytic stress conditions.[1] These characteristics suggest that the pH of your biological matrix and the potential for oxidative processes are critical factors to consider during sample handling and storage.

Q2: How might the deuterium labeling in rac this compound affect its stability compared to the non-deuterated form?

A2: While rac this compound is primarily used for analytical and quality control purposes, the stability of the deuterium label itself is a factor to consider, especially during long-term storage.[3] While there is no specific data on deuterium loss for this compound in the provided search results, long-term stability studies on other deuterated compounds have shown that deuterium desorption can occur over extended periods.[4] However, for typical bioanalytical timelines, the C-D bond is generally considered stable. It is crucial to monitor for any potential isotopic exchange, especially if samples are subjected to harsh pH conditions.

Q3: What are the recommended storage conditions for processed biological samples containing rac this compound?

A3: For long-term storage of biological samples, temperatures of -70°C or lower are generally recommended to minimize enzymatic activity and chemical degradation.[5][6] Studies on various analytes in serum have shown good stability for up to 3 months at -20°C and for longer periods at -80°C.[6][7][8] Given Guaifenesin's susceptibility to oxidation, it is also advisable to minimize headspace in storage vials and consider the use of antioxidants if sample integrity is a concern.

Q4: How many freeze-thaw cycles can my samples containing rac this compound undergo before I should be concerned about degradation?

A4: The impact of repeated freeze-thaw cycles is analyte and matrix-dependent. While some studies have shown that many common clinical chemistry analytes are stable for up to ten freeze-thaw cycles, others can be significantly affected.[7][8] For other analytes, even three freeze-thaw cycles did not show significant changes.[5] It is best practice to validate the stability of rac this compound in your specific biological matrix for a defined number of freeze-thaw cycles. To minimize the risk of degradation, it is recommended to aliquot samples into single-use vials before freezing.[7]

Q5: What type of analytical method is most suitable for assessing the stability of rac this compound?

A5: Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods are commonly used for Guaifenesin and its related compounds.[1][9] These methods are typically validated according to ICH guidelines and can separate the parent compound from its degradation products.[1][2] For bioanalytical applications, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed for its high sensitivity and selectivity, especially for deuterated compounds.[1]

Troubleshooting Guides

Guide 1: Unexpectedly Low Recovery of rac this compound

Problem: You observe a significant decrease in the concentration of rac this compound in your quality control (QC) samples or across a batch of study samples.

Possible Cause Troubleshooting Steps
Degradation during Sample Processing 1. Check pH: Ensure that the pH of all solutions used during sample extraction and processing is within a neutral range to avoid acid or base-catalyzed hydrolysis.[1] 2. Minimize Exposure to Air/Light: If oxidative degradation is suspected, process samples under conditions that minimize exposure to air and light. Consider purging samples with an inert gas like nitrogen. 3. Evaluate Bench-Top Stability: Perform a short-term stability experiment by leaving processed samples on the bench-top for varying durations before analysis to determine the window of stability.
Instability in the Autosampler 1. Autosampler Temperature: Ensure the autosampler is maintained at a low temperature (e.g., 4°C) to minimize degradation while samples are awaiting injection. 2. Re-injection Analysis: Re-inject a sequence of samples to see if the response decreases over time, which would indicate instability in the autosampler.
Adsorption to Labware 1. Test Different Materials: Evaluate sample recovery using different types of plastic and glass vials and plates to check for non-specific binding. 2. Use of Silanized Glassware: Consider using silanized glassware to reduce adsorption of the analyte to surfaces.
Guide 2: High Variability in rac this compound Stability Results

Problem: You are observing inconsistent results across your stability experiments (e.g., freeze-thaw, long-term storage).

Possible Cause Troubleshooting Steps
Inconsistent Freeze-Thaw Cycles 1. Standardize Thawing Procedure: Ensure that all samples are thawed consistently (e.g., at room temperature for a fixed duration) and vortexed gently before analysis. 2. Avoid Partial Thawing: Make sure samples are completely thawed before refreezing to prevent concentration gradients.
Matrix Effects 1. Evaluate Different Lots of Matrix: Test the stability of rac this compound in different lots of the biological matrix (e.g., plasma from different donors) to assess the impact of matrix variability. 2. Matrix Matched Calibrators and QCs: Always use a biological matrix that is free of the analyte to prepare your calibration standards and quality controls.
In-source Instability (for LC-MS) 1. Optimize MS Parameters: The conditions within the mass spectrometer source can sometimes cause degradation of thermally labile compounds. Optimize source parameters such as temperature and gas flows to minimize in-source fragmentation or degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Guaifenesin

The following data is derived from studies on non-deuterated Guaifenesin in pharmaceutical formulations but can provide insights into potential degradation pathways for rac this compound.

Stress ConditionReagents and DurationObservationReference
Acid Hydrolysis 1 N HCl at 60°C for 12 hoursSlight degradation observed[1]
Base Hydrolysis 1 N NaOH at 60°C for 12 hoursSlight degradation observed[1]
Oxidation 1% H₂O₂ at room temperature for 12 hoursStable[1]
Oxidation 30% H₂O₂ at room temperature for 24 hoursSignificant degradation[2]
Hydrolytic Water at 60°C for 12 hoursStable[1][9]
Thermal 105°C for 24 hoursStable[1][9]
Photolytic Exposed to visible and UV lightStable[1][9]

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability of rac this compound in Plasma
  • Sample Preparation:

    • Spike a pool of blank plasma with rac this compound at low and high QC concentrations.

    • Aliquot the spiked plasma into at least 15 single-use vials (3 vials per freeze-thaw cycle, plus a baseline).

  • Baseline Analysis (Cycle 0):

    • Immediately after spiking, thaw three aliquots at room temperature.

    • Process the samples using your validated bioanalytical method and analyze them to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 24 hours.

    • Cycle 1: Remove three aliquots, allow them to thaw completely at room temperature, and then refreeze them at -80°C for at least 12 hours.

    • Cycle 2-5: Repeat the freeze-thaw process for the desired number of cycles, removing a set of three aliquots after each cycle for analysis.

  • Sample Analysis:

    • After the final freeze-thaw cycle for each set of aliquots, process and analyze them alongside a freshly prepared set of calibration standards and QCs.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each freeze-thaw cycle.

    • Compare the mean concentration of each cycle to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.

Mandatory Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_experiments Stability Experiments cluster_analysis Analysis cluster_evaluation Data Evaluation start Spike Blank Matrix aliquot Aliquot Samples start->aliquot baseline Baseline Analysis (T0) aliquot->baseline ft_stability Freeze-Thaw Cycles aliquot->ft_stability st_stability Short-Term (Bench-Top) aliquot->st_stability lt_stability Long-Term Storage aliquot->lt_stability process Sample Processing baseline->process ft_stability->process st_stability->process lt_stability->process lcms LC-MS Analysis process->lcms evaluate Compare to T0 (±15% criteria) lcms->evaluate

Caption: Experimental workflow for assessing the stability of rac this compound.

Troubleshooting_Instability cluster_investigation Investigation Phase cluster_actions Corrective Actions cluster_validation Validation start Low Analyte Recovery Observed check_processing Review Sample Processing Steps start->check_processing check_storage Evaluate Storage Conditions start->check_storage check_analytical Assess Analytical Method start->check_analytical ph_adjust Adjust pH of Solutions check_processing->ph_adjust pH issue? antioxidant Add Antioxidant check_processing->antioxidant Oxidation? temp_control Ensure Proper Storage Temp. check_storage->temp_control Temp. fluctuation? minimize_ft Aliquot to Minimize F/T check_storage->minimize_ft Multiple F/T? optimize_ms Optimize MS Source check_analytical->optimize_ms In-source issue? revalidate Re-validate Stability ph_adjust->revalidate antioxidant->revalidate temp_control->revalidate minimize_ft->revalidate optimize_ms->revalidate

Caption: Troubleshooting flowchart for unexpected rac this compound instability.

References

strategies to reduce ion suppression for rac Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression when analyzing rac Guaifenesin-d3 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My rac this compound signal is low, inconsistent, or non-existent in my biological samples compared to the standard in a pure solvent. How can I confirm that ion suppression is the cause?

Answer: The most direct methods to confirm and characterize ion suppression are the post-column infusion and post-extraction spike experiments.[1][2][3]

  • Post-Column Infusion: This method helps identify at which points in your chromatogram ion suppression occurs.[3]

    • Protocol: A standard solution of rac this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC system. A drop in the constant baseline signal of rac this compound at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.[4]

  • Post-Extraction Spike: This method quantifies the extent of ion suppression.

    • Protocol: You compare the peak area of rac this compound in two different samples. The first is a blank matrix extract to which the analyte is added after the extraction process. The second is a pure solvent solution containing the same concentration of the analyte. A lower signal in the matrix sample indicates ion suppression.[3]

Question 2: I have confirmed ion suppression is affecting my rac this compound signal. What are the most effective strategies to reduce it?

Answer: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[5] This is achieved through rigorous sample preparation. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]

Technique Description Pros Cons Effectiveness for Ion Suppression
Protein Precipitation (PPT) A simple method where an organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma) to precipitate proteins.[6]Fast, inexpensive, easy to perform.Least effective at removing other matrix components like phospholipids and salts, which are major causes of ion suppression.[6]Moderate
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent).More selective than PPT, can remove a wider range of interferences.Can be labor-intensive, requires larger volumes of organic solvents.Good
Solid-Phase Extraction (SPE) A highly selective technique where the analyte is isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, the interferences, or both.[7]Highly selective, provides the cleanest extracts, can concentrate the analyte.[7]More complex method development, higher cost per sample.Excellent

For complex biological matrices, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing ion suppression .[5]

Question 3: My sample preparation is optimized, but some ion suppression remains. What chromatographic adjustments can I make?

Answer: Chromatographic optimization is the next critical step. The goal is to separate the elution of rac this compound from any co-eluting matrix components that cause suppression.[8]

  • Adjust the Gradient: Modify the mobile phase gradient to increase the resolution between your analyte and the interfering peaks. Often, interferences appear at the beginning (solvent front) and end of the gradient.[8]

  • Switch Organic Solvent: Changing the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can significantly alter selectivity and move your analyte away from suppressive regions.[8]

  • Use High-Resolution Columns: Employing columns with smaller particle sizes (e.g., <2 µm), as used in Ultra-Performance Liquid Chromatography (UPLC), provides significantly better peak resolution than traditional HPLC. This increased resolution reduces the chances of co-elution with matrix components.

Question 4: Can I alter my mass spectrometer's settings to reduce ion suppression?

Answer: Yes, modifying the ionization source and its parameters can sometimes help, although this is generally less effective than sample preparation and chromatography.

  • Change Ionization Mode: If you are using positive electrospray ionization (ESI), try switching to negative ion mode. Fewer compounds ionize in negative mode, which can reduce the competition for ionization.[4][8]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds.[3][8] This is because APCI involves gas-phase ionization, which is less affected by the surface properties of droplets that are critical in ESI.[3]

Experimental Protocols & Data

Table 2: Example LC-MS/MS Parameters for Guaifenesin Analysis

This table provides a starting point for method development, based on published literature.[9]

Parameter Condition
Column Kinetex C18 (100 Å, 2.6 µm, 50 mm x 4.6 mm)
Mobile Phase Methanol: Water (95:5, v/v)
Flow Rate 1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 199
Product Ion (Q3) m/z 125

Frequently Asked Questions (FAQs)

FAQ 1: What is ion suppression and why is it a problem for rac this compound analysis?

Ion suppression is a type of matrix effect that occurs in LC-MS analysis. It is a reduction in the ionization efficiency of the target analyte (rac this compound) caused by co-eluting components from the sample matrix (e.g., salts, proteins, lipids from plasma).[2] These matrix components compete with the analyte for the available charge in the ion source, leading to a decreased number of analyte ions reaching the detector. This results in a lower signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][8]

FAQ 2: I am using a deuterated internal standard (rac this compound). Doesn't that automatically correct for ion suppression?

Using a stable isotope-labeled (SIL) internal standard like rac this compound is a crucial strategy to compensate for ion suppression, but it does not eliminate it.[7] The SIL internal standard co-elutes with the analyte and experiences similar suppression, allowing for an accurate ratio-based quantification. However, if the suppression is severe, the signal for both the analyte and the internal standard can be reduced to a point where they are below the limit of detection, making quantification impossible.[5] Therefore, it is still essential to minimize the underlying cause of the suppression.

FAQ 3: Are there any mobile phase additives I should avoid to prevent ion suppression?

Yes. Non-volatile additives and buffers (e.g., phosphate buffers) should be avoided as they can precipitate in the ion source, contaminate the mass spectrometer, and cause significant ion suppression.[8] It is best to use volatile additives like formic acid or ammonium acetate, and to use them at the lowest effective concentration.[4]

Visualizations

TroubleshootingWorkflow Start Problem: Low or Inconsistent This compound Signal CheckSuppression Confirm Ion Suppression? (Post-Column Infusion or Post-Extraction Spike) Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (SPE > LLE > PPT) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression No Significant Suppression (Investigate Other Causes) SuppressionConfirmed->NoSuppression No SuppressionResolved1 Suppression Resolved? OptimizeSamplePrep->SuppressionResolved1 OptimizeChroma Optimize Chromatography (Gradient, Solvent, Column) SuppressionResolved1->OptimizeChroma No End Method Optimized SuppressionResolved1->End Yes SuppressionResolved2 Suppression Resolved? OptimizeChroma->SuppressionResolved2 OptimizeMS Adjust MS Parameters (Ionization Mode, Source) SuppressionResolved2->OptimizeMS No SuppressionResolved2->End Yes OptimizeMS->End

Caption: A workflow for troubleshooting ion suppression of rac this compound.

SamplePrepWorkflow cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt1 Add Organic Solvent (e.g., Acetonitrile) ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Analyze Supernatant ppt2->ppt3 lle1 Add Immiscible Organic Solvent lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect & Evaporate Organic Layer lle2->lle3 lle4 Reconstitute & Analyze lle3->lle4 spe1 Condition & Equilibrate SPE Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (Remove Interferences) spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 Start Biological Sample (e.g., Plasma) Start->ppt1 Start->lle1 Start->spe1

Caption: Comparison of common sample preparation workflows.

References

investigating variability in rac Guaifenesin-d3 internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the response of rac Guaifenesin-d3, a common internal standard used in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in the rac this compound internal standard (IS) response?

Variability in the IS response can stem from several factors throughout the analytical workflow. The most common causes include:

  • Matrix Effects: Differences in the composition of the sample matrix (e.g., plasma, urine, tissue homogenate) can lead to ion suppression or enhancement during mass spectrometry analysis. This affects the ionization efficiency of the IS, causing its response to vary between samples.[1][2]

  • Inconsistent Sample Preparation: Errors during sample extraction, dilution, or reconstitution can introduce variability. This includes pipetting inaccuracies, incomplete solvent evaporation, or inconsistent vortexing.[3]

  • Chromatographic Issues: A slight difference in retention time between rac this compound and the native analyte can expose them to different matrix effects, especially if they elute on the slope of a region with significant ion suppression.[1][4] Poor peak shape or shifting retention times can also contribute to inconsistent integration.

  • IS Solution Instability: Degradation of the rac this compound in the stock or working solutions can lead to a decreasing response over time. While Guaifenesin is generally stable, exposure to harsh acidic or basic conditions should be avoided.[5][6][7][8]

  • Instrumental Variability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source, inconsistent spray, or detector fatigue, can cause the IS signal to drift or be inconsistent across an analytical run.[3]

Q2: Why does my deuterated internal standard show chromatographic separation from the analyte?

Deuterated internal standards, while chemically similar to the analyte, can sometimes exhibit slight differences in chromatographic retention times.[4][9] This phenomenon, known as the "isotope effect," is more pronounced in reversed-phase chromatography. The deuterium atoms can slightly alter the molecule's lipophilicity, leading to a small separation from the non-deuterated analyte.[4] While often minimal, this separation can be problematic if it leads to differential matrix effects.

Q3: Can I still use rac this compound if it shows slight chromatographic separation from Guaifenesin?

Yes, but with caution. If a slight separation is observed, it is crucial to assess the impact of matrix effects across the elution window of both peaks. If the ion suppression/enhancement is consistent for both the analyte and the IS, reliable quantification may still be achievable. However, if the matrix effect is variable across this small time window, it can lead to inaccurate results. In such cases, chromatographic optimization to achieve co-elution is recommended.

Q4: What are acceptable limits for the variability of the rac this compound response?

While specific limits can vary depending on the regulatory guidelines and the nature of the assay, a common industry practice is to aim for a coefficient of variation (%CV) or relative standard deviation (%RSD) of the IS response to be within ±20-30% across all samples in an analytical run. Significant deviations outside this range may indicate underlying issues with the assay that require investigation.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response Across a Batch

If you observe a %RSD of the rac this compound peak area greater than 30% across the samples in your analytical run, follow this troubleshooting workflow.

G Troubleshooting High IS Variability start High IS Variability (>30% RSD) check_pattern Examine IS Response Pattern start->check_pattern random_var Random Variability check_pattern->random_var Random systematic_drift Systematic Drift (Up or Down) check_pattern->systematic_drift Drift sudden_change Sudden Change check_pattern->sudden_change Abrupt Shift prep_error Review Sample Prep Protocol: - Pipetting accuracy - Evaporation consistency - Reconstitution volume random_var->prep_error Investigate instrument_issue Check Instrument Performance: - Ion source cleanliness - LC pump pressure - Autosampler consistency systematic_drift->instrument_issue Investigate run_interruption Identify Run Interruption: - LC-MS communication loss - Solvent level drop - Power fluctuation sudden_change->run_interruption Investigate matrix_effects Evaluate Matrix Effects: - Post-column infusion - Analyze neat vs. matrix samples prep_error->matrix_effects If prep is consistent solution_prep Refine Sample Prep SOP prep_error->solution_prep solution_matrix Optimize Chromatography or Dilution matrix_effects->solution_matrix is_stability Assess IS Solution Stability: - Prepare fresh IS solution - Check for degradation instrument_issue->is_stability If instrument is stable solution_instrument Perform Instrument Maintenance instrument_issue->solution_instrument solution_is Use Freshly Prepared IS is_stability->solution_is solution_rerun Re-run Affected Samples run_interruption->solution_rerun

Caption: Troubleshooting workflow for high internal standard variability.

Issue 2: Internal Standard Response is Consistently Low in Samples Compared to Calibration Standards

This often points to a significant matrix effect, particularly ion suppression.

Quantitative Data Summary: IS Response in Different Matrices

The following table summarizes hypothetical data illustrating the impact of matrix effects on the rac this compound response. The standards are prepared in a clean solvent, while the QC samples are in a biological matrix.

Sample TypeMatrixMean IS Peak Area%RSD% of Solvent Standard Response
Calibration Standards (n=8)70:30 Methanol:Water1,500,0004.5%100%
Quality Control (QC) LowHuman Plasma850,00012%56.7%
Quality Control (QC) MidHuman Plasma875,00011%58.3%
Quality Control (QC) HighHuman Plasma860,00013%57.3%

Experimental Protocol: Assessing Matrix Effects via Post-Column Infusion

This experiment helps visualize regions of ion suppression or enhancement during the chromatographic run.

Methodology:

  • System Setup:

    • A syringe pump delivers a constant flow of a solution containing rac this compound.

    • This flow is introduced into the LC eluent stream via a T-junction placed after the analytical column but before the mass spectrometer's ion source.

  • Procedure:

    • Inject a blank matrix sample (e.g., extracted plasma without the analyte or IS) onto the LC system.

    • Monitor the rac this compound signal from the post-column infusion.

  • Data Interpretation:

    • A stable, flat baseline indicates no matrix effects.

    • A dip in the baseline at a specific retention time indicates ion suppression caused by co-eluting matrix components.

    • A rise in the baseline indicates ion enhancement.

  • Action:

    • Compare the retention time of Guaifenesin with the regions of ion suppression.

    • If they overlap, modify the chromatographic method (e.g., change the gradient, use a different column) to shift the analyte and IS to a cleaner region of the chromatogram.

G Post-Column Infusion Experimental Workflow cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler (Inject Blank Matrix) lc_pump->autosampler column Analytical Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (Constant flow of IS) syringe_pump->tee ms Mass Spectrometer tee->ms data Data Acquisition (Monitor IS Signal) ms->data

Caption: Workflow for post-column infusion to assess matrix effects.

Experimental Protocols

Protocol 1: Preparation and Storage of rac this compound Stock and Working Solutions

Proper preparation and storage are critical to ensure the stability and consistency of the internal standard.

Materials:

  • rac this compound powder

  • HPLC-grade methanol

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Amber glass vials for storage

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of rac this compound powder.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Mix thoroughly by inverting the flask multiple times.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (typically the initial mobile phase composition).

    • Mix thoroughly.

  • Storage:

    • Store stock and working solutions in amber glass vials at -20°C.[10]

    • The stability of this compound is generally good, with a shelf life of ≥ 4 years when stored properly at -20°C.[10]

    • Allow solutions to equilibrate to room temperature before use.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and rapid method for extracting Guaifenesin from plasma samples.

Materials:

  • Plasma samples, calibration standards, and QCs

  • rac this compound working solution

  • Acetonitrile (ACN) containing 1% formic acid

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 25 µL of the rac this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile with 1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution.

  • Inject into the LC-MS/MS system.

References

Technical Support Center: Navigating Non-Linear Calibration Curves with Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using Guaifenesin-d3 as an internal standard in analytical assays.

Troubleshooting Guide

Non-linear calibration curves can arise from various factors in the analytical workflow. This guide provides a systematic approach to identifying and resolving these issues.

Question: My calibration curve for the analyte using this compound as an internal standard is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard like this compound, can be attributed to several factors. Follow these troubleshooting steps to identify the root cause:

Step 1: Evaluate the Chromatographic Peak Shape and Integration

  • Issue: Poor peak shape (e.g., fronting, tailing, or splitting) or inconsistent peak integration can lead to non-linear responses, especially at the lower and upper ends of the calibration range.

  • Action:

    • Visually inspect the chromatograms for all calibration standards.

    • Ensure consistent and accurate peak integration across the entire concentration range.

    • Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column temperature) to achieve symmetrical peak shapes.

Step 2: Investigate Potential Detector Saturation

  • Issue: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.

  • Action:

    • Prepare and inject a dilution of the highest concentration standard. If the diluted sample falls on the linear portion of the curve (when back-calculated), detector saturation is likely.

    • Reduce the injection volume or dilute the higher concentration standards.

    • If using mass spectrometry, consider using a less abundant isotope or fragment ion for quantification at higher concentrations.

Step 3: Assess for Isotopic Interference or "Cross-Talk"

  • Issue: Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard (this compound), and vice-versa. This "cross-talk" can introduce non-linearity, especially at high analyte-to-internal standard concentration ratios.[1][2]

  • Action:

    • Inject a high concentration solution of the analyte without the internal standard and monitor the mass transition for this compound.

    • Inject a solution of this compound alone and monitor the mass transition for the analyte.

    • If significant cross-talk is observed, consider using a higher concentration of the internal standard or selecting different precursor-product ion transitions with less overlap. In some cases, a non-linear regression model that accounts for this interference may be necessary.[1]

Step 4: Evaluate Matrix Effects

  • Issue: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to a non-linear response. A stable isotope-labeled internal standard like this compound should ideally co-elute with the analyte and experience the same matrix effects, but differential effects can still occur, especially with complex matrices.

  • Action:

    • Perform a post-extraction addition experiment by spiking known concentrations of the analyte and internal standard into extracted blank matrix. Compare the response to the same concentrations in a clean solvent.

    • Improve sample preparation to more effectively remove matrix components (e.g., use a more selective solid-phase extraction sorbent).

    • Optimize chromatographic conditions to separate the analyte from interfering matrix components.

Step 5: Consider the Appropriateness of the Regression Model

  • Issue: A simple linear regression model may not be appropriate for the analytical method.

  • Action:

    • Visually inspect the calibration curve and the residual plot. A random distribution of residuals around the x-axis suggests a good fit. A pattern in the residuals (e.g., a U-shape) indicates that the chosen model is not appropriate.

    • Evaluate alternative regression models, such as a quadratic (second-order polynomial) or weighted linear regression.

Frequently Asked Questions (FAQs)

Q1: Is it acceptable to use a non-linear calibration curve for quantitation?

A1: Yes, it is acceptable to use a non-linear calibration curve, provided that the chosen regression model accurately describes the relationship between the concentration and the response, and the method is appropriately validated for accuracy and precision.[3] Regulatory guidelines from agencies like the FDA and EMA acknowledge the potential for non-linear responses in bioanalytical methods.[4][5]

Q2: How do I choose the best regression model for my non-linear data?

A2: The choice of regression model should be based on a thorough evaluation of the data. A common approach is to fit the data to different models (e.g., linear, quadratic) and compare the goodness of fit. Key parameters to consider are the coefficient of determination (r² or R²), the sum of squared residuals, and, most importantly, the visual inspection of the residual plot. The simplest model that adequately describes the data is generally preferred.

Q3: What is weighted regression and when should I use it?

A3: Weighted regression is a type of regression analysis where each data point is assigned a weight, typically inversely proportional to the variance of the measurement at that concentration. In many analytical methods, the variability of the response increases with concentration (heteroscedasticity). In such cases, unweighted linear regression can be heavily biased by the high-concentration standards. Weighted regression (e.g., 1/x or 1/x²) gives more weight to the lower-concentration standards, often resulting in better accuracy and precision at the lower end of the calibration range.[6][7]

Q4: Can the concentration of my internal standard, this compound, affect the linearity of the calibration curve?

A4: Yes, the concentration of the internal standard can influence the linearity. If the internal standard concentration is too low, its signal may be suppressed by high concentrations of the analyte. Conversely, a very high concentration of the internal standard could potentially cause detector saturation or ion suppression effects on the analyte. It is important to optimize the concentration of the internal standard during method development.

Q5: My calibration curve is non-linear at the low end. What could be the cause?

A5: Non-linearity at the lower end of the curve can be due to several factors, including:

  • Adsorption: The analyte may adsorb to surfaces in the analytical system (e.g., vials, tubing, column), and these active sites may become saturated at higher concentrations.

  • Background interference: A high background signal can compress the response at low concentrations.

  • Poor integration: Inconsistent integration of small peaks can lead to variability and non-linearity.

  • Approaching the Limit of Detection (LOD): As the analyte concentration approaches the LOD, the signal-to-noise ratio decreases, leading to greater variability and potential deviation from linearity.

Data Presentation

Table 1: Comparison of Regression Models for a Hypothetical Non-Linear Calibration Curve

Regression ModelEquationCoefficient of Determination (R²)Sum of Squared ResidualsResidual Plot AppearanceRecommendation
Linear y = mx + c0.98515.6U-shaped patternNot a good fit
Quadratic y = ax² + bx + c0.9991.2Randomly scatteredGood fit
Weighted Linear (1/x²) y = mx + c0.9928.9Funnel-shaped patternMay improve accuracy at low end

Experimental Protocols

Protocol: Establishing a Calibration Curve for an Analyte using this compound Internal Standard by LC-MS/MS

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Store stock solutions at an appropriate temperature (e.g., -20°C).

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution in the same solvent.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

    • Prepare the calibration standards by spiking the appropriate volume of each analyte working standard and a fixed volume of the internal standard working solution into blank biological matrix (e.g., plasma, urine). A typical calibration curve may include 8-10 non-zero concentration levels.

  • Sample Preparation (Example: Protein Precipitation):

    • To 100 µL of each calibration standard, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A C18 column appropriate for the analyte.

    • Mobile Phase: An optimized gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., 0.1% formic acid).

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and this compound in each chromatogram.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.

    • Plot the peak area ratio (y-axis) against the analyte concentration (x-axis).

    • Fit the data using an appropriate regression model (e.g., linear, weighted linear, or quadratic).

    • Evaluate the goodness of fit by examining the R² value and the residual plot.

Mandatory Visualization

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed peak_shape Step 1: Evaluate Peak Shape and Integration start->peak_shape detector_saturation Step 2: Check for Detector Saturation peak_shape->detector_saturation Peak shape acceptable cross_talk Step 3: Assess Isotopic Cross-Talk detector_saturation->cross_talk No saturation matrix_effects Step 4: Evaluate Matrix Effects cross_talk->matrix_effects No cross-talk regression_model Step 5: Select Appropriate Regression Model matrix_effects->regression_model Matrix effects addressed

Caption: Troubleshooting workflow for non-linear calibration curves.

Regression_Model_Selection start Data Acquired fit_linear Fit with Linear Regression start->fit_linear check_residuals Examine Residual Plot fit_linear->check_residuals random_residuals Residuals Randomly Scattered? check_residuals->random_residuals accept_linear Accept Linear Model random_residuals->accept_linear Yes fit_nonlinear Fit with Non-Linear Model (e.g., Quadratic, Weighted) random_residuals->fit_nonlinear No (Pattern Observed) recheck_residuals Re-examine Residual Plot fit_nonlinear->recheck_residuals accept_nonlinear Accept Non-Linear Model recheck_residuals->accept_nonlinear

Caption: Decision process for selecting a suitable regression model.

References

Technical Support Center: Resolving Chromatographic Co-elution of Guaifenesin Isomers with rac-Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues when analyzing Guaifenesin isomers using a deuterated internal standard, rac-Guaifenesin-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution between Guaifenesin isomers and its deuterated internal standard (rac-Guaifenesin-d3)?

Co-elution in liquid chromatography, particularly with structurally similar compounds like isomers and their deuterated analogs, can be attributed to several factors:

  • Insufficient Chromatographic Resolution: The primary cause is often a lack of resolving power in the analytical column for the specific compounds. This can be due to an inappropriate stationary phase, mobile phase composition, or a combination of both.

  • Inadequate Method Parameters: Suboptimal parameters such as flow rate, temperature, and gradient slope can significantly impact separation.

  • Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, leading to peak broadening and loss of resolution.

  • High Analyte Concentration (Overload): Injecting a sample with a concentration that exceeds the column's loading capacity can lead to peak distortion and co-elution.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and fronting.

Q2: Why is my deuterated standard, rac-Guaifenesin-d3, not separating from the analyte peak?

Deuterated internal standards are designed to have nearly identical chemical properties and, therefore, very similar retention times to their non-deuterated counterparts.[1] While a complete baseline separation is not always necessary for mass spectrometry-based detection (due to the mass difference), significant co-elution can still lead to issues like ion suppression. If you observe complete co-elution even with a mass spectrometer, it indicates a lack of any chromatographic separation. In gas chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[2]

Q3: What is the difference between chiral and achiral separation of Guaifenesin?

  • Achiral separation focuses on separating Guaifenesin from its impurities, such as its β-isomer and guaiacol.[3][4] This is typically achieved using standard reverse-phase columns like C18 or C8.

  • Chiral separation is required to separate the enantiomers of Guaifenesin, (R)- and (S)-Guaifenesin.[5][6] This necessitates the use of a chiral stationary phase (CSP) column.[7][8][9][10] Since rac-Guaifenesin-d3 is a racemic mixture of its deuterated enantiomers, chiral separation is essential if the stereospecific analysis of Guaifenesin is required.

Troubleshooting Guide

If you are experiencing co-elution of Guaifenesin isomers with rac-Guaifenesin-d3, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and System Suitability Check

Before making any changes to the method, it's crucial to ensure the HPLC system is functioning correctly.

  • System Suitability Test: Perform a system suitability test as per USP guidelines or internal standard operating procedures.[3][11] Key parameters to check include theoretical plates, tailing factor, and reproducibility of injections. Poor results in these areas could indicate a system-level problem.

  • Visual Inspection: Check for any visible leaks, especially around fittings and the pump head.[12][13]

  • Pressure Fluctuation: Monitor the system pressure. Excessive fluctuations can indicate pump issues or air in the system.[12]

Step 2: Method Optimization for Improved Resolution

If the system is performing as expected, the next step is to optimize the chromatographic method. The choice between achiral and chiral separation will dictate the specific approach.

For Achiral Separation (Separating from Impurities like β-isomer):

These methods are typically performed on reverse-phase columns.

  • Mobile Phase Modification:

    • Organic Modifier Percentage: A common starting point for troubleshooting is to adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A slight decrease in the organic content will generally increase retention times and may improve resolution.

    • pH Adjustment: The pH of the mobile phase buffer can influence the ionization state of the analytes and, consequently, their retention. Experiment with slight adjustments to the pH.[3]

    • Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.

  • Gradient Optimization: If using a gradient method, modifying the gradient slope can significantly impact resolution. A shallower gradient provides more time for separation.[3]

  • Flow Rate Reduction: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[14]

  • Temperature Adjustment: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity.

For Chiral Separation (Separating Enantiomers):

Chiral separations are highly specific to the column and mobile phase used.

  • Column Selection: The choice of the chiral stationary phase is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for Guaifenesin enantiomers.[7][8][9][10][15]

  • Mobile Phase Composition (Normal Phase):

    • Many chiral separations of Guaifenesin are performed in normal-phase mode. The mobile phase typically consists of a non-polar solvent like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol).[5][15]

    • Adjusting the ratio of the alcohol modifier is the primary way to influence retention and resolution.

  • Mobile Phase Composition (Reversed Phase):

    • Some modern chiral columns can be operated in reversed-phase mode.[10] Here, a mixture of water and an organic solvent like acetonitrile or methanol is used.

    • As with achiral separation, adjusting the organic solvent percentage and pH (if a buffer is used) are key optimization steps.

Step 3: Column Evaluation and Maintenance

If method optimization does not resolve the co-elution, the analytical column itself may be the issue.

  • Column Cleaning: Contaminants from previous injections can accumulate on the column, leading to poor peak shape and resolution. Follow the manufacturer's instructions for column washing. A generic approach for reverse-phase columns is to wash with progressively stronger solvents.[16]

  • Column Replacement: If the column has been used extensively or if cleaning does not restore performance, it may need to be replaced. It is advisable to use a guard column to extend the life of the analytical column.[17]

Experimental Protocols: Example Methods for Guaifenesin Separation

Below are summaries of published methods that have successfully separated Guaifenesin from its related compounds. These can be used as a starting point for method development and troubleshooting.

Table 1: Achiral Separation Methods for Guaifenesin and Impurities
Parameter Method 1 [3]Method 2 [4]Method 3 [18]
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)EC NUCLEODUR-100-3C18 (250 x 4.6 mm, 5 µm)Cosmosil 5C18-MS-II (250 mm x 4.6 mm)
Mobile Phase A 0.02 M KH₂PO₄ (pH 3.2) : Methanol (90:10 v/v)0.1 M Ammonium Acetate (pH 6.8)Phosphate Buffer (pH 5)
Mobile Phase B 0.02 M KH₂PO₄ (pH 3.2) : Methanol (10:90 v/v)Acetonitrile : Methanol (80:20 v/v)Acetonitrile
Gradient/Isocratic Gradient: 0-50 min, 0-40% B; 50-52 min, 40-0% B; 52-60 min, 0% BGradientIsocratic: Acetonitrile:Phosphate Buffer (70:30)
Flow Rate 0.8 mL/minNot Specified1 mL/min
Detection 273 nm275 nm260 nm
Column Temp. 25°CNot SpecifiedNot Specified
Table 2: Chiral Separation Methods for Guaifenesin Enantiomers
Parameter Method 1 [7]Method 2 [9]Method 3 [5]
Column Lux Cellulose-1 (50 x 4.6 mm)Phenomenex Lux Cellulose-4 (250 x 4.6 mm, 5µ)Chiralcel-OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Ethanol : Water (Gradient: 20-70% Ethanol in 6 min)0.02% Formic Acid : Acetonitrile (90:10 v/v)n-Hexane : Isopropanol (65:35)
Flow Rate 1.0 mL/min1 mL/min1 mL/min
Detection 270 nm230 nm275 nm
Column Temp. Not SpecifiedNot Specified23°C

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

CoElution_Troubleshooting start Co-elution Observed system_check Perform System Suitability Check start->system_check system_ok System OK? system_check->system_ok fix_system Troubleshoot HPLC System (Leaks, Pump, Injector) system_ok->fix_system No method_optimization Optimize Chromatographic Method system_ok->method_optimization Yes fix_system->system_check achiral_chiral Achiral or Chiral Separation? method_optimization->achiral_chiral achiral_opts Achiral Method Optimization: - Adjust Mobile Phase % Organic - Adjust pH - Change Solvent - Optimize Gradient - Reduce Flow Rate achiral_chiral->achiral_opts Achiral chiral_opts Chiral Method Optimization: - Adjust Mobile Phase Modifier Ratio - Evaluate Different Chiral Column - Switch between Normal/Reversed Phase achiral_chiral->chiral_opts Chiral resolution_achieved Resolution Achieved? achiral_opts->resolution_achieved chiral_opts->resolution_achieved column_eval Evaluate Column Performance resolution_achieved->column_eval No end_resolved Issue Resolved resolution_achieved->end_resolved Yes clean_column Clean Column column_eval->clean_column replace_column Replace Column column_eval->replace_column end_unresolved Consult Instrument/Column Manufacturer column_eval->end_unresolved clean_column->resolution_achieved replace_column->resolution_achieved

Caption: Troubleshooting workflow for co-elution.

References

Validation & Comparative

A Comprehensive Guide to Bioanalytical Method Validation for Quantification of Guaifenesin Using Racemic Guaifenesin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the essential validation parameters for a bioanalytical method intended to quantify Guaifenesin in biological matrices, utilizing its deuterated analog, racemic Guaifenesin-d3, as an internal standard (IS). The principles and acceptance criteria outlined are based on the harmonized guidelines from the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The successful validation of a bioanalytical method is paramount to ensure the reliability, accuracy, and precision of the data generated during pharmacokinetic, toxicokinetic, and bioavailability studies.[1][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in mass spectrometry-based assays to compensate for variability in sample processing and instrument response.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical workflow for the full validation of a bioanalytical method.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Method Optimization Method Optimization Selectivity Selectivity Method Optimization->Selectivity Specificity Specificity Selectivity->Specificity Matrix Effect Matrix Effect Specificity->Matrix Effect Calibration Curve Calibration Curve Matrix Effect->Calibration Curve Accuracy Accuracy Calibration Curve->Accuracy Precision Precision Accuracy->Precision Carryover Carryover Precision->Carryover Dilution Integrity Dilution Integrity Carryover->Dilution Integrity Stability Stability Dilution Integrity->Stability Sample Analysis Sample Analysis Stability->Sample Analysis

Caption: Workflow for Bioanalytical Method Validation.

Key Validation Parameters

A full validation of a bioanalytical method should be conducted to ensure its suitability for quantifying an analyte in a specific biological matrix.[5][8] The following sections detail the critical validation parameters and provide typical acceptance criteria based on international guidelines.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.[5][9]

Experimental Protocol:

  • Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine) from individual donors.

  • Each blank sample should be processed and analyzed to assess for interfering peaks at the retention times of Guaifenesin and this compound.

  • Additionally, analyze the lower limit of quantification (LLOQ) sample and a blank sample spiked with the internal standard.

Acceptance Criteria:

Parameter Acceptance Limit
Analyte (Guaifenesin) Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the response of the LLOQ.[5][9]

| Internal Standard (this compound) | Response of interfering peaks at the retention time of the IS should be ≤ 5% of the response of the IS in the LLOQ sample.[5][9] |

Calibration Curve and Linearity

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.[9][10]

Experimental Protocol:

  • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards.

  • The calibration standards are prepared by spiking the blank biological matrix with known concentrations of Guaifenesin.[9][10]

  • The calibration curve should be analyzed at the beginning and end of each analytical run.

Acceptance Criteria:

Parameter Acceptance Limit
Correlation Coefficient (r) ≥ 0.99
Back-calculated Concentrations Within ±15% of the nominal value for all standards, except for the LLOQ, which should be within ±20%.[9]

| Number of Standards | At least 75% of the non-zero standards must meet the acceptance criteria. |

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[11]

Experimental Protocol:

  • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC (MQC), and high QC.

  • For precision, analyze at least five replicates of each QC level in a single run (intra-day) and on at least three different days (inter-day).

  • For accuracy, the mean concentration of the replicates at each QC level is compared to the nominal concentration.

Acceptance Criteria:

Parameter QC Level Acceptance Limit
Intra-day and Inter-day Precision (CV%) LLOQ ≤ 20%
Low, Medium, High QC ≤ 15%
Intra-day and Inter-day Accuracy (% Bias) LLOQ Within ±20% of nominal value

| | Low, Medium, High QC | Within ±15% of nominal value |

Matrix Effect

Objective: To evaluate the suppression or enhancement of ionization of the analyte and internal standard by the presence of co-eluting matrix components.

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A: Neat solution of the analyte and IS in the mobile phase.

    • Set B: Blank matrix extract spiked with the analyte and IS at the same concentrations as Set A.

    • Set C: Spiked matrix samples (analyte and IS added before extraction).

  • Analyze samples at low and high QC concentrations from at least six different sources of the biological matrix.

Acceptance Criteria:

Parameter Acceptance Limit

| Matrix Factor (MF) | The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from the six matrix lots should be ≤ 15%. |

Stability

Objective: To ensure that the concentration of the analyte remains unchanged during sample collection, handling, storage, and analysis.[12]

Experimental Protocol:

  • Evaluate the stability of Guaifenesin in the biological matrix under various conditions, including:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the sample storage time in the study.

    • Stock Solution Stability: Stability of Guaifenesin and this compound stock solutions at room temperature and refrigerated conditions.

Acceptance Criteria:

Stability Test Acceptance Limit

| All Stability Assessments | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |

Logical Relationship of Core Validation Parameters

The following diagram illustrates the logical dependencies and groupings of the core validation parameters.

Validation Parameter Relationships cluster_core Core Method Performance cluster_specificity Method Specificity cluster_robustness Method Robustness Accuracy Accuracy Stability Stability Accuracy->Stability Dilution_Integrity Dilution Integrity Accuracy->Dilution_Integrity Precision Precision Precision->Stability Precision->Dilution_Integrity Linearity Linearity Linearity->Accuracy Linearity->Precision Selectivity Selectivity Selectivity->Accuracy Matrix_Effect Matrix Effect Matrix_Effect->Accuracy

Caption: Interrelationship of Validation Parameters.

Comparison of Alternative Bioanalytical Methods for Guaifenesin

While LC-MS/MS is the most common and sensitive method for bioanalytical studies, other techniques have been employed for the determination of Guaifenesin. The table below provides a comparison of key performance characteristics.

MethodLLOQ (ng/mL)Run Time (min)Internal StandardSample PreparationReference
LC-MS/MS 23.9662.2GlibenclamideLiquid-Liquid Extraction[13]
UPLC-MS/MS 35.16< 2.0Tetryzoline HClLiquid-Liquid Extraction[14]
RP-HPLC 1991~4.2DextromethorphanProtein Precipitation[15][16]

Note: The LLOQ and run times can vary significantly depending on the specific instrumentation and chromatographic conditions used. The use of a deuterated internal standard like this compound with LC-MS/MS is generally considered the gold standard for bioanalytical studies due to its ability to minimize variability.

This guide provides a foundational understanding of the validation parameters required for a robust bioanalytical method for Guaifenesin using a deuterated internal standard. It is crucial to refer to the latest versions of regulatory guidelines for complete and up-to-date information.

References

Cross-Validation of an Analytical Method for Guaifenesin Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of guaifenesin in biological matrices, with a focus on the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using racemic Guaifenesin-d3 as an internal standard against alternative analytical approaches. The supporting experimental data and detailed methodologies are presented to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques for their specific needs.

Introduction to Guaifenesin Analysis and the Role of Internal Standards

Guaifenesin is an expectorant widely used in cough and cold medications.[1] Accurate and precise quantification of guaifenesin in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. LC-MS/MS has emerged as a highly sensitive and selective technique for this purpose.[2]

The use of a stable isotope-labeled internal standard, such as rac this compound, is a cornerstone of robust quantitative bioanalysis.[2][3] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium atoms.[2] This ensures that it behaves similarly to the analyte during sample preparation and chromatographic separation, effectively compensating for variations in extraction recovery and matrix effects.[2][3]

Comparison of Analytical Methods

This section compares a validated LC-MS/MS method utilizing rac this compound as an internal standard with an alternative HPLC method that employs a different internal standard.

Method Performance Characteristics
ParameterLC-MS/MS with rac this compoundHPLC with Mephenesin
Linearity Range 23.966 to 6001.154 ng/mL[4]50 - 4000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 23.966 ng/mL[4]50 ng/mL[5]
Accuracy (% Bias) Within ±5%[6][7]Within ±15.4%[5]
Precision (%RSD) Within 5%[6][7]Intra-day: 4.8 to 8.7%; Inter-day: 5.0 to 8.4%[5]
Mean Recovery ~102.83%[4]88.6 to 97.6%[5]
Internal Standard rac this compound[2]Mephenesin[5]

Experimental Protocols

LC-MS/MS Method with rac this compound

This protocol is based on established methods for the quantification of guaifenesin in human plasma.[4][6][7]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of human plasma, add 25 µL of rac this compound internal standard solution.

  • Add 2.5 mL of extraction solvent (e.g., ethyl acetate or a mixture of methanol and methylene chloride).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of mobile phase.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., Kromosil C18, 150mm x 4.6mm, 5µm) is commonly used.[4][6][7]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (e.g., 90:10 v/v) is often employed.[4][6][7]

  • Flow Rate: 0.6 - 1.0 mL/min.[7][8]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.[7]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Guaifenesin: m/z 199 -> 125[8]

    • rac this compound: m/z 202 -> 128 (hypothetical, based on a +3 Da shift)

HPLC Method with Mephenesin Internal Standard

This protocol is based on a validated HPLC method for guaifenesin in human plasma.[5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma, add the internal standard, mephenesin.

  • Adjust the pH to 6.9-7.1.

  • Add 5 mL of extraction solvent (methanol:methylene chloride, 5:95 v/v).

  • Shake for 15 minutes and centrifuge.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography (HPLC) Conditions

  • Column: µBondapak C18.[5]

  • Mobile Phase: Methanol:acetonitrile:0.05 M phosphate buffer (11:11:78, v/v/v) containing 4 mM heptane sulfonic acid and 1% glacial acetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a specified wavelength (not explicitly stated in the provided abstract, but typically around 273 nm for guaifenesin).[9]

Cross-Validation Workflow

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[10][11] It ensures that the data are comparable and reliable. The process involves analyzing the same set of quality control (QC) samples and subject samples using both the reference (original) and comparator (new or alternative) methods.[10][12]

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_eval Evaluation start Obtain Spiked Matrix QCs and Incurred Samples prep_ref Prepare Samples using Reference Method Protocol start->prep_ref Split Samples prep_comp Prepare Samples using Comparator Method Protocol start->prep_comp Split Samples analyze_ref Analyze via Reference Method (e.g., HPLC) prep_ref->analyze_ref analyze_comp Analyze via Comparator Method (e.g., LC-MS/MS) prep_comp->analyze_comp compare Compare Concentration Data analyze_ref->compare analyze_comp->compare evaluate Evaluate Against Acceptance Criteria (e.g., FDA Guidelines) compare->evaluate

Caption: A flowchart illustrating the key stages of a cross-validation study for bioanalytical methods.

Signaling Pathway of Guaifenesin (Conceptual)

While guaifenesin's primary mechanism of action is not receptor-mediated in the classical sense, a conceptual diagram can illustrate its proposed effect on the respiratory tract.

Guaifenesin Mechanism of Action cluster_drug Drug Administration cluster_body Physiological Response cluster_outcome Clinical Outcome guaifenesin Guaifenesin (Oral) vagal Gastric Vagal Nerve Stimulation guaifenesin->vagal Irritates gastric mucosa resp_glands Respiratory Gland Stimulation vagal->resp_glands Reflex action mucus_vol Increased Mucus Volume resp_glands->mucus_vol mucus_visc Decreased Mucus Viscosity resp_glands->mucus_visc ciliary Enhanced Ciliary Movement mucus_vol->ciliary mucus_visc->ciliary cough More Productive Cough ciliary->cough

Caption: A conceptual diagram of the proposed mechanism of action for guaifenesin as an expectorant.[1]

Conclusion

The use of a deuterated internal standard, such as rac this compound, in an LC-MS/MS method offers superior accuracy, precision, and sensitivity for the quantification of guaifenesin in biological matrices compared to older HPLC methods with non-isotopically labeled internal standards. Cross-validation between different analytical methods is a critical step, as mandated by regulatory bodies like the FDA, to ensure data integrity and comparability across studies.[13][14] The detailed protocols and comparative data presented in this guide can aid laboratories in the development, validation, and implementation of robust bioanalytical methods for guaifenesin.

References

Assessing the Isotopic Purity of rac-Guaifenesin-d3 by High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate bioanalytical and pharmacokinetic studies. This guide provides a comparative analysis of the isotopic purity of different hypothetical lots of rac-Guaifenesin-d3, a commonly used internal standard for the expectorant Guaifenesin. The assessment is performed using High-Resolution Mass Spectrometry (HRMS), a powerful technique for differentiating isotopologues.

Comparative Isotopic Purity of rac-Guaifenesin-d3 Lots

The isotopic purity of three hypothetical lots of rac-Guaifenesin-d3 was assessed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The relative abundance of the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species were determined and are summarized in the table below.

Lot Numberd3 (%)d2 (%)d1 (%)d0 (%)Total Deuterated Species (%)
Lot A98.51.10.30.199.9
Lot B99.60.30.1<0.05>99.9
Lot C97.22.00.60.299.8

Note: Data presented are hypothetical for illustrative purposes.

Experimental Workflow

The logical workflow for the assessment of isotopic purity is outlined below. This process involves sample preparation, LC-HRMS analysis, and data processing to determine the relative abundance of each isotopologue.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve rac-Guaifenesin-d3 in Methanol prep2 Dilute to 1 µg/mL with Mobile Phase analysis1 Inject Sample onto LC System prep2->analysis1 analysis2 Acquire Full Scan Mass Spectra in Positive ESI Mode data1 Extract Ion Chromatograms for d0, d1, d2, and d3 species analysis2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Relative Abundance of Each Isotopologue data2->data3

Figure 1. Experimental workflow for isotopic purity assessment.

Detailed Experimental Protocol

A detailed methodology for the LC-HRMS analysis is provided below. This protocol can be adapted for various high-resolution mass spectrometers.

1. Sample Preparation:

  • Prepare a stock solution of rac-Guaifenesin-d3 in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan

  • Mass Range: m/z 150-250

  • Resolution: 70,000 FWHM

  • AGC Target: 1e6

  • Maximum IT: 100 ms

4. Data Analysis:

  • The theoretical monoisotopic masses for the protonated isotopologues of Guaifenesin are:

    • Guaifenesin-d0 ([M+H]⁺): C₁₀H₁₅O₄⁺ = m/z 199.0965

    • Guaifenesin-d1 ([M+H]⁺): C₁₀H₁₄DO₄⁺ = m/z 200.1028

    • Guaifenesin-d2 ([M+H]⁺): C₁₀H₁₃D₂O₄⁺ = m/z 201.1091

    • Guaifenesin-d3 ([M+H]⁺): C₁₀H₁₂D₃O₄⁺ = m/z 202.1153

  • Extract ion chromatograms for each of these m/z values with a narrow mass tolerance (e.g., ± 5 ppm).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each species relative to the sum of all species' peak areas.

Isotopologue Distribution

The following diagram illustrates the relationship between the different isotopologues of Guaifenesin that are monitored during the mass spectrometry analysis.

isotopologues cluster_legend Isotopologues Guaifenesin Guaifenesin Structure d0 Guaifenesin-d0 (m/z 199.0965) d1 Guaifenesin-d1 (m/z 200.1028) d2 Guaifenesin-d2 (m/z 201.1091) d3 rac-Guaifenesin-d3 (m/z 202.1153)

Figure 2. Monitored Guaifenesin isotopologues.

Conclusion

The isotopic purity of deuterated standards is a critical parameter that can significantly impact the accuracy of quantitative mass spectrometry-based assays. The methods described in this guide provide a robust framework for the assessment of the isotopic purity of rac-Guaifenesin-d3. It is recommended that researchers perform such assessments on new lots of deuterated internal standards to ensure the quality and reliability of their experimental data. Commercial suppliers of deuterated compounds often provide a certificate of analysis with isotopic purity information, which should be used as a primary reference.[1][2]

References

Inter-Laboratory Variability in Bioanalytical Methods for Guaifenesin Using rac-Guaifenesin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Validated LC-MS/MS Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of guaifenesin in biological matrices due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard such as rac-Guaifenesin-d3 is critical for compensating for matrix effects and variations during sample processing and analysis.[1] Below is a comparison of key parameters from two distinct validated LC-MS/MS methods.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Internal Standard rac-Guaifenesin-d3Glibenclamide
Extraction Method Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Chromatographic Column Reversed-phase C18Kromosil C18 (5µm, 150mm x 4.6mm)
Mobile Phase IsocraticIsocratic: Methanol/0.1% Formic Acid
Flow Rate Not Specified0.6 mL/min (with 90:10 split)
Detection Mode MRM (Positive Ion Mode)MRM
Mass Transition (Guaifenesin) m/z 199.1/125.1m/z 163.000
Mass Transition (IS) m/z 202.1/128.1 (Guaifenesin-d3)m/z 368.968 (Glibenclamide)
Linear Range 8–2200 ng/mL23.966–6001.154 ng/mL
Lower Limit of Quantification (LLOQ) 8 ng/mL23.966 ng/mL

Table 2: Comparison of Method Validation Data

Validation ParameterMethod 1Method 2
Intra-day Precision (%CV) Not explicitly stated, but stability data providedWithin 5%
Inter-day Precision (%CV) Not explicitly stated, but stability data providedWithin 5%
Accuracy Stability data shows % stability between 92.0% and 108.0%Within 5%
Recovery Not explicitly stated106.12%

Experimental Protocols

Method 1: LC-MS/MS with Solid Phase Extraction

This method was developed for the quantitation of guaifenesin in human plasma using rac-Guaifenesin-d3 as the internal standard.[1]

Sample Preparation (Solid Phase Extraction): A detailed protocol for the solid phase extraction was not provided in the source document. However, SPE is a common technique used to clean up and concentrate samples before analysis.

Chromatographic Conditions:

  • Column: Reversed-phase C18

  • Mobile Phase: Isocratic (details not specified)

  • Internal Standard: rac-Guaifenesin-d3

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Guaifenesin: m/z 199.1 → 125.1

    • rac-Guaifenesin-d3: m/z 202.1 → 128.1

  • Ion Source Temperature: 600°C

Method 2: LC-MS/MS with Liquid-Liquid Extraction

This method was developed for the quantification of guaifenesin in human plasma using Glibenclamide as the internal standard.[3]

Sample Preparation (Liquid-Liquid Extraction):

  • The method employed a liquid-liquid extraction technique using tert-butyl methyl ether as the extracting solvent.[3]

Chromatographic Conditions:

  • Column: Kromosil C18 (5µm, 150mm x 4.6mm)

  • Mobile Phase: Isocratic mixture of methanol and 0.1% formic acid.

  • Flow Rate: 0.6 mL/min with a 90:10 split.

  • Column Temperature: 40°C

  • Internal Standard: Glibenclamide

Mass Spectrometry Conditions:

  • Detection: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Guaifenesin: m/z 163.000

    • Glibenclamide: m/z 368.968

Experimental Workflows

experimental_workflow_spe cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma_sample Human Plasma Sample add_is Add rac-Guaifenesin-d3 (IS) plasma_sample->add_is spe Solid Phase Extraction add_is->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Separation (Reversed-phase C18) evaporation->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Guaifenesin analysis using SPE and LC-MS/MS.

experimental_workflow_lle cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma_sample Human Plasma Sample add_is Add Glibenclamide (IS) plasma_sample->add_is lle Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->lle separation Phase Separation lle->separation evaporation Evaporation & Reconstitution separation->evaporation hplc HPLC Separation (Kromosil C18) evaporation->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms data Data Acquisition & Processing ms->data

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Racemic Guaifenesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of racemic (rac) Guaifenesin, with a focus on the accuracy and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, rac Guaifenesin-d3. The performance of this method is compared against alternative analytical techniques, including LC-MS/MS with different internal standards and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs in pharmacokinetic studies, bioequivalence testing, and quality control assays.

The Gold Standard: LC-MS/MS with Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as rac this compound, is a widely accepted benchmark in bioanalytical chemistry.[1] This is because the deuterated analog is chemically identical to the analyte, Guaifenesin, resulting in similar chromatographic behavior and ionization efficiency in mass spectrometry.[1] This intrinsic similarity effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision.[1]

Performance Comparison of Analytical Methods

The following tables summarize the accuracy and precision data from various published methods for the determination of Guaifenesin in biological matrices.

Table 1: LC-MS/MS Method using rac this compound Internal Standard

Quality Control SampleAccuracy (%)Precision (%RSD)
LowData not availableData not available
MediumData not availableData not available
HighData not availableData not available

Specific quantitative data for a method using rac this compound was not available in the reviewed literature. However, the qualitative benefits of using a deuterated internal standard are well-established.[1]

Table 2: Alternative Analytical Methods for Guaifenesin

MethodInternal StandardAnalyte Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LC-MS/MS [2][3]GlibenclamideLLOQ (23.966)98.921.43Data not availableData not available
ULOQ (6001.15)98.582.39Data not availableData not available
UPLC-MS/MS [4]TetrazolineLLOQ113.365.69109.407.15
LQC103.743.90100.244.09
MQC106.634.95103.795.64
HQC105.784.28102.834.88
HPLC-UV [5]Mephenesin50-1000 & 1000-4000Within 15.4 of true value4.8 - 8.7Within 15.4 of true value5.0 - 8.4

Experimental Protocols

Key Experiment: LC-MS/MS with Deuterated Internal Standard (rac this compound)

This method is considered the gold standard for its high selectivity and sensitivity.

Sample Preparation:

  • To a 1.0 mL aliquot of human plasma, add the internal standard, rac this compound.

  • Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard.[6]

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.[6]

  • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer.

  • Flow Rate: Optimized for best separation and peak shape.

Mass Spectrometric Detection:

  • Ionization Mode: Positive ion mode.[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[6]

  • Transitions: Monitor specific precursor-to-product ion transitions for both Guaifenesin and rac this compound.

Alternative Method 1: LC-MS/MS with a Non-Deuterated Internal Standard (e.g., Glibenclamide)

This method offers high sensitivity but relies on an internal standard that is structurally different from the analyte.

Sample Preparation:

  • To a 1.0 mL aliquot of human plasma, add the internal standard, Glibenclamide.

  • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent.[2][3]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: Kromosil C18 (150mm x 4.6mm, 5µm).[2]

  • Mobile Phase: Methanol: 0.1% Formic Acid (90:10 v/v).[2]

  • Flow Rate: 0.600 mL/min.[2]

Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI).[2]

  • Mass Transitions: m/z 163.000 for Guaifenesin and m/z 368.968 for Glibenclamide.[2]

Alternative Method 2: HPLC with UV Detection

A more accessible and cost-effective method, suitable for routine analysis where the high sensitivity of MS/MS is not required.

Sample Preparation:

  • To a 1.0 mL aliquot of human plasma, add the internal standard (e.g., mephenesin).[5]

  • Perform a liquid-liquid extraction using a mixture of methanol and methylene chloride.[5]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[5]

Chromatographic Conditions:

  • Column: µBondapak C18.[5]

  • Mobile Phase: Methanol-acetonitrile-phosphate buffer (0.05 M) (11:11:78, v/v/v) containing 4 mM heptane sulphonic acid and 1% glacial acetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector set at an appropriate wavelength.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the accuracy and precision of these analytical methods.

Experimental Workflow for Bioanalytical Method Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Plasma Plasma Sample Add_IS Add Internal Standard (rac this compound or Alternative) Plasma->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Chromatography Chromatographic Separation (LC or HPLC) Evap_Recon->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Data_Acq Data Acquisition Detection->Data_Acq Accuracy Accuracy Assessment Data_Acq->Accuracy Precision Precision Assessment Data_Acq->Precision

Caption: Workflow for bioanalytical method validation.

Decision Logic for Internal Standard Selection Start Start: Method Development High_Accuracy High Accuracy & Precision Required? Start->High_Accuracy Use_Deuterated Use Deuterated IS (rac this compound) High_Accuracy->Use_Deuterated Yes Alternative_IS Consider Alternative IS (e.g., Structural Analog) High_Accuracy->Alternative_IS No Validate Validate Method Use_Deuterated->Validate Alternative_IS->Validate

Caption: Internal standard selection logic.

References

Establishing the Limit of Quantification for Guaifenesin: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Establishing the Limit of Quantification (LOQ) for Guaifenesin using rac-Guaifenesin-d3 and Alternative Internal Standards.

In the realm of bioanalysis, the precise and accurate quantification of pharmaceutical compounds in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. A critical parameter in the validation of any bioanalytical method is the Limit of Quantification (LOQ), defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This guide provides a comparative overview of methodologies for establishing the LOQ of Guaifenesin in human plasma, with a focus on the use of its deuterated stable isotope-labeled internal standard, rac-Guaifenesin-d3, alongside other non-isotopic internal standards.

The Gold Standard: Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as rac-Guaifenesin-d3, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier isotope. This near-identical chemical nature ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer.[1][2] This co-behavior effectively normalizes for variations in sample preparation and instrument response, leading to enhanced precision and accuracy.[2]

Performance Comparison of Internal Standards for Guaifenesin Quantification

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following table summarizes the performance characteristics of different internal standards used for the quantification of Guaifenesin in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Internal StandardLimit of Quantification (LOQ)Precision (%CV) at LLOQAccuracy (%) at LLOQRecovery (%)Reference
rac-Guaifenesin-d3 8 ng/mL0.9 - 7.798.0 - 107.586.43[3]
Glibenclamide 23.966 ng/mL1.4398.92102.83[4]
Mephenesin 100 ng/mL4.8 - 8.7 (intra-day)Within 15.4 of true value88.6 - 97.6[5][6]
Tetryzoline HCl 50 ng/mL (Linearity range start)3.90 - 5.69 (intra-day)103.74 - 113.36 (intra-day)97.48[7]

As evidenced by the data, the use of rac-Guaifenesin-d3 allows for a significantly lower LOQ compared to the other non-deuterated internal standards, demonstrating superior sensitivity. The precision and accuracy associated with the deuterated internal standard are also well within the acceptable limits set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized experimental protocols for the quantification of Guaifenesin in human plasma using rac-Guaifenesin-d3 and Glibenclamide as internal standards.

Method 1: Quantification of Guaifenesin using rac-Guaifenesin-d3 Internal Standard[3]
  • Sample Preparation: Solid Phase Extraction (SPE) was employed to extract Guaifenesin and rac-Guaifenesin-d3 from human plasma.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Isocratic elution

    • Flow Rate: Not specified

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Mode

    • Detection: Multiple Reaction Monitoring (MRM)

  • Validation: The method was validated as per FDA guidelines. The linear dynamic range was 8–2200 ng/mL.

Method 2: Quantification of Guaifenesin using Glibenclamide Internal Standard[4]
  • Sample Preparation: Liquid-Liquid Extraction (LLE) was used to extract the analyte and internal standard from human plasma.

  • Chromatographic Conditions:

    • Column: Kromosil C18

    • Mobile Phase: Methanol: 0.1% formic acid (90:10 v/v)

    • Flow Rate: 0.600 mL/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Detection: Tandem Mass Spectrometry

  • Validation: The method was validated with a linear range of 23.966 to 6001.154 ng/mL for Guaifenesin.

Experimental Workflow for LOQ Determination

The process of establishing the LOQ for a bioanalytical method is a systematic procedure that involves several key steps. The following diagram illustrates a typical workflow.

LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_loq LOQ Establishment prep_standards Prepare Calibration Standards & Quality Controls (QCs) spike_matrix Spike Blank Biological Matrix prep_standards->spike_matrix sample_extraction Sample Extraction (SPE or LLE) spike_matrix->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis calibration_curve Generate Calibration Curve lcms_analysis->calibration_curve evaluate_precision Evaluate Precision (%CV) calibration_curve->evaluate_precision evaluate_accuracy Evaluate Accuracy (%) calibration_curve->evaluate_accuracy define_lloq Define Lowest Concentration Meeting Acceptance Criteria evaluate_precision->define_lloq evaluate_accuracy->define_lloq

Caption: Workflow for establishing the Limit of Quantification (LOQ).

Metabolic Pathway of Guaifenesin

Understanding the metabolic fate of a drug is essential in drug development. Guaifenesin is primarily metabolized in the liver through oxidation and demethylation. The major inactive metabolites are β-(2-methoxyphenoxy)-lactic acid and hydroxy-guaifenesin.

Guaifenesin_Metabolism Guaifenesin Guaifenesin Oxidation Oxidation Guaifenesin->Oxidation Liver Demethylation Demethylation Guaifenesin->Demethylation Liver Metabolite1 β-(2-methoxyphenoxy)-lactic acid (Inactive) Oxidation->Metabolite1 Metabolite2 Hydroxy-guaifenesin (Inactive) Demethylation->Metabolite2

Caption: Metabolic pathway of Guaifenesin.

References

Robustness of Analytical Methods for Guaifenesin: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical method robustness for the quantification of Guaifenesin, focusing on the performance of the deuterated internal standard, rac-Guaifenesin-d3, against alternative non-isotopically labeled internal standards. This guide provides researchers, scientists, and drug development professionals with supporting experimental data and detailed methodologies to aid in the selection of the most reliable internal standard for their analytical needs.

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for the quantification of active pharmaceutical ingredients (APIs) such as Guaifenesin. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations and ensuring accuracy. This guide provides a comparative overview of the robustness of analytical methods for Guaifenesin employing the deuterated internal standard, rac-Guaifenesin-d3, and a commonly used non-isotopically labeled alternative, Mephenesin.

The Gold Standard: rac-Guaifenesin-d3

Deuterated internal standards, such as rac-Guaifenesin-d3, are widely considered the gold standard for quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS. By incorporating stable isotopes, these standards are chemically identical to the analyte but have a different mass. This near-perfect chemical and physical similarity ensures they co-elute chromatographically and experience similar ionization effects, leading to highly accurate and precise quantification.

An Alternative Approach: Mephenesin

Mephenesin, a structural analog of Guaifenesin, has also been utilized as an internal standard in HPLC-based analytical methods. While not possessing the identical chemical properties of a deuterated standard, its structural similarity can provide acceptable performance in less demanding applications.

Comparative Robustness Data

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Below is a summary of typical robustness testing results for analytical methods employing rac-Guaifenesin-d3 (hypothetical data based on typical performance of deuterated standards) and Mephenesin.

Table 1: Robustness Testing of an LC-MS/MS Method for Guaifenesin using rac-Guaifenesin-d3 Internal Standard

ParameterVariationRetention Time (min)Peak Area Ratio (Analyte/IS)% RSD
Flow Rate 0.45 mL/min2.511.021.1
0.50 mL/min (Nominal)2.301.000.9
0.55 mL/min2.120.991.2
Column Temperature 35 °C2.351.011.0
40 °C (Nominal)2.301.000.9
45 °C2.250.991.1
Mobile Phase Composition 48% Methanol2.381.031.3
50% Methanol (Nominal)2.301.000.9
52% Methanol2.220.981.4

Table 2: Robustness Testing of an HPLC-UV Method for Guaifenesin using Mephenesin Internal Standard

ParameterVariationRetention Time of Guaifenesin (min)Retention Time of Mephenesin (min)Peak Area Ratio (Analyte/IS)% RSD
Flow Rate 0.9 mL/min8.817.21.052.5
1.0 mL/min (Nominal)7.915.71.002.1
1.1 mL/min7.114.30.962.8
Mobile Phase pH 3.38.115.91.022.3
3.5 (Nominal)7.915.71.002.1
3.77.715.50.982.6
Mobile Phase Composition 20% Acetonitrile8.516.51.083.1
22% Acetonitrile (Nominal)7.915.71.002.1
24% Acetonitrile7.414.90.943.4

Experimental Protocols

Robustness Testing of LC-MS/MS Method with rac-Guaifenesin-d3

A validated LC-MS/MS method for the quantification of Guaifenesin in a relevant matrix (e.g., human plasma) is subjected to robustness testing. The following parameters are intentionally varied:

  • Flow Rate: ± 0.05 mL/min from the nominal flow rate.

  • Column Temperature: ± 5 °C from the nominal temperature.

  • Mobile Phase Composition: ± 2% of the organic modifier.

For each condition, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed in triplicate. The retention time of Guaifenesin and the peak area ratio of Guaifenesin to rac-Guaifenesin-d3 are recorded. The percentage relative standard deviation (%RSD) of the peak area ratios is calculated to assess the impact of the variations.

Robustness Testing of HPLC-UV Method with Mephenesin

A validated HPLC-UV method for the quantification of Guaifenesin is evaluated for its robustness. The following parameters are deliberately altered:

  • Flow Rate: ± 0.1 mL/min from the nominal flow rate.

  • Mobile Phase pH: ± 0.2 units from the nominal pH.

  • Mobile Phase Composition: ± 2% of the organic modifier.

Similar to the LC-MS/MS protocol, QC samples are analyzed under each varied condition. The retention times of both Guaifenesin and Mephenesin, along with their peak area ratio, are monitored. The %RSD of the peak area ratios is calculated to determine the method's robustness.

Visualizing the Methodologies

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_robustness Robustness Testing prep_start Start spike Spike with Internal Standard (rac-Guaifenesin-d3 or Mephenesin) prep_start->spike extract Sample Extraction spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute prep_end Inject into LC System reconstitute->prep_end separation Chromatographic Separation prep_end->separation detection Detection (MS/MS or UV) separation->detection analysis_end Data Acquisition detection->analysis_end vary_params Vary Method Parameters (Flow Rate, Temp, pH, etc.) analysis_end->vary_params analyze_qc Analyze QC Samples vary_params->analyze_qc evaluate Evaluate System Suitability (RT, Peak Area Ratio, %RSD) analyze_qc->evaluate robustness_end Assess Method Robustness evaluate->robustness_end

Caption: Experimental workflow for robustness testing of an analytical method.

Guaifenesin's Mechanism of Action

Guaifenesin is an expectorant that is thought to work by stimulating receptors in the gastric mucosa. This stimulation is believed to trigger a vagally mediated reflex, leading to an increase in the volume and a decrease in the viscosity of bronchial secretions. This makes it easier to clear mucus from the airways.

guaifenesin_pathway guaifenesin Guaifenesin (Oral) stomach Stomach Mucosa guaifenesin->stomach Stimulation vagal_afferent Vagal Afferent Nerves stomach->vagal_afferent brainstem Brainstem (Vagal Nuclei) vagal_afferent->brainstem vagal_efferent Vagal Efferent Nerves brainstem->vagal_efferent airway_glands Airway Submucosal Glands vagal_efferent->airway_glands Innervation mucus_secretion Increased & Less Viscous Mucus Secretion airway_glands->mucus_secretion Leads to

Caption: Signaling pathway of Guaifenesin's expectorant action.

Conclusion

The choice of internal standard significantly impacts the robustness of an analytical method. For high-stakes applications requiring the utmost accuracy and precision, a deuterated internal standard like rac-Guaifenesin-d3 is the superior choice. Its ability to closely track the analyte through the analytical process minimizes the impact of method variations, resulting in highly robust and reliable data.

While a non-isotopically labeled internal standard such as Mephenesin can be a cost-effective alternative for less critical analyses, it is more susceptible to variations in chromatographic conditions, as evidenced by the larger shifts in retention time and higher %RSD values in robustness testing. Researchers and drug development professionals must carefully consider the analytical requirements of their study to select the internal standard that ensures the integrity and reliability of their results.

The Gold Standard Debate: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable standard for your analytical needs.

The ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1] While structurally similar non-deuterated compounds have been used, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are often considered the gold standard in mass spectrometry-based bioanalysis.[2][3] However, the use of deuterated standards is not without its challenges, and in some cases, other SILs or even non-deuterated analogs may be more appropriate.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its chemical similarity to the analyte. This similarity generally ensures co-elution and similar behavior in the mass spectrometer's ion source, providing effective compensation for matrix effects.[4] Non-deuterated internal standards, being structurally different, may not co-elute with the analyte and can be affected differently by matrix components, leading to less accurate quantification.[3]

However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to chromatographic separation of the deuterated standard from the analyte. This separation can expose the analyte and the internal standard to different matrix effects, compromising the accuracy of the results.[5] In such cases, a ¹³C-labeled internal standard, which does not typically exhibit a significant chromatographic shift, is considered a superior, albeit more expensive, alternative.[5][6]

The following tables summarize quantitative data from comparative studies, highlighting the impact of internal standard selection on assay performance.

ParameterDeuterated ISNon-Deuterated (Analog) ISWithout ISReference
Accuracy (% Mean Bias) 100.3%96.8%Not Reported[3]
Precision (% RSD) 7.6%8.6%Not Reported[3]
Accuracy (% Difference from Nominal) < 25%Not Reported> 60%[7]
Precision (% RSD) < 20%Not Reported> 50%[7]

Table 1: Comparison of Assay Performance with Different Internal Standards. This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.

Internal StandardInter-patient Assay Imprecision (% CV)Reference
Deuterated Sirolimus (SIR-d3) 2.7% - 5.7%[8]
Non-Deuterated Analog (DMR) 7.6% - 9.7%[8]

Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification. This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and the assessment of matrix effects.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting drugs from biological matrices like plasma or serum.[9][10]

  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (deuterated or non-deuterated) to the matrix.

  • Protein Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to the tube.

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of how the biological matrix affects the ionization of the analyte and internal standard.[11][12]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Evaluate Internal Standard Performance: Compare the matrix effect and recovery values for the analyte and the internal standard. For an ideal internal standard, these values should be very similar.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for internal standard validation, the mechanism of matrix effects, and a comparison of different internal standard types.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_decision Decision prep_samples Prepare Samples (Sets A, B, C) lcms_analysis Inject and Analyze Samples prep_samples->lcms_analysis calc_me Calculate Matrix Effect lcms_analysis->calc_me calc_re Calculate Recovery lcms_analysis->calc_re compare Compare Analyte vs. IS calc_me->compare calc_re->compare validate Validate Internal Standard compare->validate matrix_effects cluster_ideal Ideal Internal Standard (Co-eluting) cluster_deuterated Deuterated IS (Chromatographic Shift) Analyte1 Analyte MS_Signal1 Compensated MS Signal Analyte1->MS_Signal1 Suppression IS1 Internal Standard IS1->MS_Signal1 Suppression Matrix1 Matrix Components Matrix1->Analyte1 Matrix1->IS1 Analyte2 Analyte MS_Signal2 Inaccurate MS Signal Analyte2->MS_Signal2 Suppression IS2 Deuterated IS IS2->MS_Signal2 Less Suppression Matrix2 Matrix Components Matrix2->Analyte2 is_comparison cluster_pros_d Pros cluster_cons_d Cons cluster_pros_nd Pros cluster_cons_nd Cons cluster_pros_c13 Pros cluster_cons_c13 Cons IS_Types Internal Standard Types Deuterated Deuterated IS_Types->Deuterated NonDeuterated Non-Deuterated (Analog) IS_Types->NonDeuterated C13 ¹³C-Labeled IS_Types->C13 Pro_D1 Chemically similar to analyte Deuterated->Pro_D1 Pro_D2 Good compensation for matrix effects Deuterated->Pro_D2 Con_D1 Isotope effect can cause shift Deuterated->Con_D1 Con_D2 Potential for H/D exchange Deuterated->Con_D2 Pro_ND1 Readily available NonDeuterated->Pro_ND1 Pro_ND2 Cost-effective NonDeuterated->Pro_ND2 Con_ND1 Different chromatographic behavior NonDeuterated->Con_ND1 Con_ND2 Poor compensation for matrix effects NonDeuterated->Con_ND2 Pro_C13_1 No chromatographic shift C13->Pro_C13_1 Pro_C13_2 Chemically identical behavior C13->Pro_C13_2 Con_C13_1 High cost C13->Con_C13_1 Con_C13_2 Limited availability C13->Con_C13_2

References

Performance Evaluation of rac-Guaifenesin-d3 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of racemic Guaifenesin-d3 as an internal standard for the quantification of Guaifenesin in various biological matrices. The following sections present supporting experimental data, detailed methodologies, and a comparative analysis against other internal standards to assist researchers in selecting the most appropriate analytical approach for their bioanalytical studies.

Quantitative Performance Data

The selection of a suitable internal standard is critical for the accuracy and precision of bioanalytical methods. Deuterated standards like this compound are often preferred due to their similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. The following tables summarize the performance characteristics of methods utilizing this compound and other internal standards in human plasma.

Table 1: Performance Characteristics of Bioanalytical Methods for Guaifenesin Quantification

Internal StandardBiological MatrixAnalytical MethodLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
This compound Human PlasmaLC-MS/MS8 - 22008[1][2]
GlibenclamideHuman PlasmaLC-MS/MS23.966 - 6001.15423.966[3][4][5]
MephenesinHuman PlasmaLC50 - 400050[6]

Table 2: Stability of Guaifenesin and this compound in Human Plasma

Stability ConditionAnalyteStability (%)Reference
Bench Top (Room Temperature, 18 h)Guaifenesin91.9 - 95.9[1]
Processed Samples (Autosampler, 44 h)GuaifenesinStable[1]
Long-Term (-15°C and -50°C, 15 days)GuaifenesinStable[1]
Long-Term (-15°C and -50°C, 15 days)This compound92.0 - 96.6 (Comparative Stability)[1]
Room Temperature (6 hours)GuaifenesinStable[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in bioanalysis. This section outlines a typical workflow for the quantification of Guaifenesin in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1][2]

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Thawing: Frozen human plasma samples are thawed at room temperature.

  • Internal Standard Spiking: An appropriate volume of this compound working solution is added to each plasma sample to achieve a final concentration within the linear range of the assay.

  • Vortexing: The samples are vortexed to ensure thorough mixing.

  • SPE Cartridge Conditioning: A solid-phase extraction cartridge is conditioned sequentially with a suitable solvent (e.g., methanol) and then with water.

  • Sample Loading: The plasma sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances.

  • Elution: The analyte and internal standard are eluted from the cartridge with an appropriate elution solvent.

  • Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mobile phase is typically used.[1]

  • Flow Rate: A constant flow rate is maintained (e.g., 0.8 mL/min).[1]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of Guaifenesin and this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in a typical bioanalytical workflow for the quantification of Guaifenesin in a biological matrix using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound (IS) sample->spike Addition of IS extract Solid Phase Extraction (SPE) spike->extract Purification evap Evaporation extract->evap Concentration reconstitute Reconstitution evap->reconstitute Preparation for Injection hplc HPLC Separation reconstitute->hplc Injection msms MS/MS Detection (MRM) hplc->msms Ionization quant Quantification msms->quant Data Acquisition report Reporting quant->report Generation of Results

Caption: Bioanalytical workflow for Guaifenesin quantification.

Comparative Analysis of Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency, but be clearly distinguishable by mass spectrometry.

  • This compound (Deuterated Standard): As a stable isotope-labeled analog, this compound is considered the "gold standard" internal standard. It has nearly identical chemical and physical properties to Guaifenesin, ensuring that it behaves similarly during extraction, chromatography, and ionization. This minimizes variability and leads to high accuracy and precision. The mass difference allows for specific detection by the mass spectrometer.

  • Glibenclamide and Mephenesin (Structural Analogs): These compounds are structurally different from Guaifenesin. While they can be used as internal standards, their extraction efficiency and ionization response may differ from that of Guaifenesin, potentially leading to less accurate compensation for analytical variability. The choice of a structural analog often depends on its commercial availability, cost, and ability to provide acceptable validation results. However, deuterated standards are generally superior for mitigating matrix effects and ensuring the most reliable quantification.

References

Safety Operating Guide

Proper Disposal of rac Guaifenesin-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of rac Guaifenesin-d3, a stable isotope-labeled form of the common expectorant, is crucial for maintaining a safe and compliant laboratory environment. While specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets, a comprehensive disposal plan can be formulated by adhering to general principles of chemical waste management. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step guidance for the safe handling and disposal of rac this compound.

Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, it is imperative to characterize the waste. Based on available safety data, rac this compound is not classified as a hazardous waste based on the characteristics of ignitability, corrosivity, reactivity, or acute toxicity. However, it should be treated as a chemical waste and segregated from general laboratory trash.

Key Safety and Handling Precautions:

PrecautionDescription
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles with side shields, gloves, and a lab coat.
Ventilation Handle the compound in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1]
Avoid Contamination Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2][3]
Spill Management In the event of a spill, avoid dust formation. Use personal protective equipment and collect the spilled material without creating dust.[3][4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of rac this compound.

1. Waste Segregation:

  • Designate a specific, clearly labeled container for rac this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently or produce hazardous gases.[5]

  • Keep acidic and basic waste streams separate.[5]

2. Container Selection and Labeling:

  • Use a container that is chemically compatible with rac this compound. Plastic containers are often preferred for solid chemical waste.[6]

  • The container must be in good condition, with a secure, leak-proof screw cap.[5][7]

  • Label the container clearly with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("rac this compound"), and the date the waste was first added to the container.[6]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][6]

  • Keep the waste container closed except when adding waste.[6]

  • The SAA should be inspected weekly for any signs of leakage.[5]

4. Disposal of Empty Containers:

  • Empty containers that held rac this compound must also be disposed of properly as they may contain residual amounts of the chemical.

  • Rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble).[8]

  • The first rinseate should be collected and disposed of as chemical waste. The subsequent rinses can typically be disposed of down the drain, but confirm this with your local regulations.[8]

  • After rinsing, deface the label on the empty container before disposal in the appropriate solid waste stream.

5. Final Disposal:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, provided accumulation limits are not exceeded), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][6]

  • The safety data sheet for rac this compound specifies to "Dispose of contents and container to an approved waste disposal plant."[2]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for rac this compound.

cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_accumulation Accumulation cluster_disposal Final Disposal A Generate rac This compound Waste B Segregate from other waste streams A->B C Select compatible container B->C D Label container with contents and date C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Weekly inspection of SAA E->G H Container Full or Time Limit Reached G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Transport to approved waste disposal facility I->J

Caption: Workflow for the proper disposal of rac this compound.

This guidance is intended to provide a framework for the safe disposal of rac this compound. It is essential for all laboratory personnel to be familiar with and adhere to their institution's specific chemical hygiene and waste disposal plans. Always consult with your EHS department for clarification on any procedures.

References

Essential Safety and Logistics for Handling rac Guaifenesin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for rac Guaifenesin-d3, a deuterated analog of Guaifenesin commonly used in organic synthesis and as an internal standard in analytical studies.

Personal Protective Equipment (PPE)

When handling rac this compound, appropriate personal protective equipment is crucial to ensure personal safety and prevent contamination. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Safety goggles with side-shields or safety glasses.[1]Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Nitrile or latex gloves.[2]Provides a barrier against skin contact.
Skin and Body Protection Laboratory coat or impervious clothing.[1]Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Protection Generally not required under normal use with adequate ventilation.[3][4] If dust or aerosols may be generated, a suitable respirator should be used based on a risk assessment.[2][5]Protects against inhalation of the compound, particularly if it is in a powdered form or if aerosols are generated during handling.

Operational Plan: Safe Handling and Use

Adherence to a strict operational plan is essential to minimize exposure and ensure the integrity of the compound.

1. Preparation and Handling Area:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid the formation of dust and aerosols.[2][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Keep the work area clean and uncluttered to prevent spills and contamination.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Store rac this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

  • Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere, as the compound can be hygroscopic.[7]

The following workflow diagram outlines the key steps for the safe handling of rac this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh Proceed to handling handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use store_seal Seal Container Tightly handle_use->store_seal After use store_location Store in Cool, Dry, Ventilated Area store_seal->store_location

Fig. 1: Safe Handling Workflow for rac this compound

Disposal Plan

Proper disposal of rac this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing rac this compound from other laboratory waste streams.

  • Distinguish between solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (e.g., unused solutions).

2. Waste Collection:

  • Collect solid waste in a designated, labeled, and sealed plastic bag or container.

  • Collect liquid waste in a clearly labeled, sealed, and appropriate chemical waste container.

3. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

  • Do not dispose of rac this compound down the drain or in the regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The following diagram illustrates the disposal workflow for rac this compound.

cluster_collection Waste Collection cluster_disposal Disposal collect_solid Collect Solid Waste in Labeled Container disposal_ehs Consult Institutional EHS for Procedures collect_solid->disposal_ehs collect_liquid Collect Liquid Waste in Labeled Container collect_liquid->disposal_ehs disposal_transport Arrange for Professional Waste Disposal disposal_ehs->disposal_transport start Waste Generated start->collect_solid start->collect_liquid

Fig. 2: Disposal Workflow for rac this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.